Product packaging for Hexanediol diacrylate(Cat. No.:)

Hexanediol diacrylate

Cat. No.: B1256970
M. Wt: 226.27 g/mol
InChI Key: VOBUAPTXJKMNCT-UHFFFAOYSA-N
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Description

Significance of Multifunctional Acrylates in Contemporary Polymer Science

Multifunctional acrylates are a class of monomers that possess two or more reactive acrylate (B77674) groups. This functionality allows them to act as cross-linking agents, forming three-dimensional polymer networks during polymerization. imaging.org These networks exhibit enhanced mechanical properties, such as improved hardness, abrasion resistance, and heat resistance, compared to their linear polymer counterparts. wikipedia.org

The use of multifunctional acrylates is particularly prominent in radiation curing technologies, such as ultraviolet (UV) and electron beam (EB) curing. imaging.orgashland.com These methods offer several advantages over traditional thermal curing, including rapid cure speeds at ambient temperatures and the elimination of solvent emissions. imaging.org The high reactivity of the acrylate groups in multifunctional monomers is a key factor in the efficiency of these processes. researchgate.netresearchgate.net

In polymer science, the ability to tailor the properties of a material by adjusting the molecular structure of its constituent monomers is of paramount importance. tandfonline.com Multifunctional acrylates provide a versatile platform for achieving this. By varying the length and chemical nature of the backbone connecting the acrylate groups, as well as the number of functional groups, researchers can systematically control the cross-link density, flexibility, and other critical properties of the resulting polymer network. tandfonline.com This has led to their use in a diverse array of applications, including coatings, adhesives, inks, and biomaterials. imaging.orgwikipedia.orgsigmaaldrich.com

Rationale for Focused Academic Inquiry into Hexanediol (B3050542) Diacrylate (HDDA) Systems

HDDA, with its chemical formula C12H18O4, is a difunctional acrylate that serves as a valuable model system for investigating the structure-property relationships in cross-linked polymers. wikipedia.orguva.nl Its relatively simple, flexible hexyl chain allows for a clear examination of the effects of cross-linking on polymer network formation and behavior without the complexities introduced by more elaborate monomer structures. uva.nl

Key properties of HDDA that drive its academic interest include its low viscosity, which is advantageous for processing, and its high reactivity, which enables rapid polymerization. uva.nlwpmucdn.com These characteristics make it an excellent candidate for fundamental studies of polymerization kinetics, including the investigation of phenomena such as autoacceleration and the onset of vitrification. imaging.org

Furthermore, the versatility of HDDA allows for its incorporation into a wide range of polymer systems, from rigid, highly cross-linked networks to more flexible materials. chemicalbook.com This adaptability makes it a subject of research for applications in diverse fields such as 3D printing, where it contributes to high-resolution printing, and in the development of advanced composite materials. wpmucdn.com

The synthesis of HDDA is typically achieved through the acid-catalyzed esterification of 1,6-hexanediol (B165255) with acrylic acid. wikipedia.orgresearchgate.net Research into optimizing this synthesis process, for instance by using solid acid catalysts to improve yield and product purity, is an active area of investigation. researchgate.netgoogle.com

Below is a table summarizing some of the key physical and chemical properties of Hexanediol Diacrylate:

PropertyValue
IUPAC Name Hexane-1,6-diyl di(prop-2-enoate)
CAS Number 13048-33-4
Molecular Formula C₁₂H₁₈O₄
Molar Mass 226.27 g/mol
Appearance Colorless to clear yellow liquid
Density 1.01 g/mL at 25 °C
Refractive Index n20/D 1.456
Vapor Pressure <0.01 mmHg at 20 °C
Flash Point 113 °C (closed cup)

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comnih.gov

Scope and Research Trajectories of HDDA in Polymer and Material Science

The research landscape for HDDA is broad and continues to expand. Current and future research trajectories are focused on several key areas:

Advanced Polymer Architectures: Researchers are exploring the use of HDDA in the creation of complex polymer architectures, such as interpenetrating polymer networks (IPNs). wiley.com IPNs, which consist of two or more polymer networks that are at least partially interlaced on a molecular scale, can exhibit synergistic properties not found in the individual components. For example, combining a flexible HDDA-based network with a rigid network can lead to materials with both high toughness and high modulus.

Stimuli-Responsive Materials: There is growing interest in developing "smart" materials that can respond to external stimuli such as light, temperature, or pH. HDDA can be copolymerized with functional monomers to create stimuli-responsive hydrogels and other materials. These materials have potential applications in areas like drug delivery, sensing, and soft robotics.

Biomaterials and Tissue Engineering: While some traditional applications of HDDA are not in biocompatible systems, research is underway to develop HDDA-based materials for biomedical applications. wpmucdn.com By combining HDDA with biocompatible polymers like polyethylene (B3416737) glycol (PEG), researchers are creating hydrogels that can be used for cell culture and tissue engineering. wpmucdn.com The ability to precisely control the mechanical properties of these hydrogels by varying the HDDA content is a key advantage. wpmucdn.com

Sustainable Polymer Chemistry: In line with the broader trend towards green chemistry, research is being conducted to develop more sustainable methods for the synthesis and polymerization of HDDA. This includes the use of bio-based raw materials and more environmentally friendly catalysts.

Computational Modeling and Simulation: Molecular dynamics simulations are being employed to gain a deeper understanding of the polymerization process of HDDA at the molecular level. uva.nlacs.org These simulations can provide insights into network formation, the role of cyclization reactions, and the relationship between molecular structure and macroscopic properties, which can aid in the rational design of new materials. uva.nlacs.org

The following table outlines some of the key research findings related to HDDA:

Research AreaKey Findings
Polymerization Kinetics The polymerization of HDDA is characterized by autoacceleration, where the reaction rate increases as the conversion proceeds. This is attributed to a decrease in the mobility of polymer radicals.
Network Formation The flexibility of the HDDA molecule can promote the formation of small cycles during polymerization, which can influence the final network structure and properties. uva.nl
Composite Materials HDDA can be used as a matrix material for composite systems, such as in the development of antimicrobial composites when combined with other functional components. wiley.com
3D Printing In stereolithography, HDDA's low viscosity and high reactivity contribute to faster printing times and high-resolution features. wpmucdn.com
Biocompatibility Composite hydrogels of HDDA and polyethylene glycol have shown improved biocompatibility and hydrophilicity compared to pure poly(HDDA). wpmucdn.com

This table synthesizes findings from various research articles. imaging.orguva.nlwpmucdn.comwiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B1256970 Hexanediol diacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-prop-2-enoyloxyhexyl prop-2-enoate

InChI

InChI=1S/C12H18O4/c1-4-7-8-9-12(15-10(13)5-2)16-11(14)6-3/h5-6,12H,2-4,7-9H2,1H3

InChI Key

VOBUAPTXJKMNCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(OC(=O)C=C)OC(=O)C=C

Synonyms

1,6-hexanediol diacrylate
hexamethylene diacrylate
hexanediol diacrylate

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Hexanediol Diacrylate

Direct Esterification Pathways for HDDA Synthesis

The direct esterification method is a prevalent pathway for synthesizing HDDA due to its fast reaction speed and high potential yield. google.com The fundamental reaction involves the acid-catalyzed esterification between the hydroxyl groups of 1,6-hexanediol (B165255) and the carboxyl groups of acrylic acid. wikipedia.org To drive the reversible reaction toward the product side, the water generated during esterification is continuously removed, often through azeotropic distillation using a water-carrying agent like cyclohexane (B81311). chemicalbook.comresearchgate.net The process also requires the addition of polymerization inhibitors, such as hydroquinone (B1673460), to prevent the premature polymerization of the acrylate (B77674) functionalities during synthesis. researchgate.net

Catalysts are essential for accelerating the rate of the esterification reaction between 1,6-hexanediol and acrylic acid. These catalysts can be broadly categorized as either homogeneous or heterogeneous, each with distinct operational advantages and disadvantages. rsc.orgpressbooks.pub

Homogeneous catalysts exist in the same phase as the reactants, typically as liquids. pressbooks.pubsavemyexams.com Strong Brønsted acids like p-Toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used to catalyze the synthesis of HDDA. chemicalbook.com These catalysts effectively increase the reaction rate. However, their use presents challenges, including reactor corrosion and the need for a neutralization step during product purification, which can generate significant amounts of alkaline wastewater. chemicalbook.comgoogle.com In one protocol, a p-TSA concentration of 1.5% relative to the weight of the reactants was found to be optimal for balancing reaction rate and cost. chemicalbook.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. pressbooks.pubwikipedia.org In HDDA synthesis, strong acidic cationic resins, such as D072, and solid superacids like sulfonated zirconia have been employed as effective heterogeneous catalysts. researchgate.net The primary advantage of these catalysts is the simplification of the purification process, as they can be easily removed from the reaction mixture by filtration. google.com This eliminates the need for neutralization and washing steps, reduces wastewater, and minimizes equipment corrosion. google.com Furthermore, solid catalysts offer the potential for regeneration and reuse over multiple cycles, enhancing the economic and environmental profile of the process. google.com One study demonstrated that a D072 cationic resin could achieve a product yield of 93.88%. researchgate.net

Table 1: Comparison of Catalyst Systems in HDDA Esterification

Catalyst Type Specific Example Typical Loading Key Characteristics
Homogeneous p-Toluenesulfonic acid (p-TSA) 1.5 wt% of reactants chemicalbook.com High activity; requires neutralization, can cause corrosion. chemicalbook.com
Homogeneous Sulfuric acid 3g of 50% strength acid used in one study prepchem.com Effective catalyst; difficult to separate from product, corrosive. chemicalbook.com
Heterogeneous Strong Acidic Cationic Resin (D072) 2.5 wt% of reactants researchgate.net Easily separated by filtration, reusable, less corrosive. researchgate.net

| Heterogeneous | Solid Superacid (e.g., sulfonated zirconia) | 1.5 wt% | Reusable, eliminates need for neutralization, reduces wastewater. |

To maximize the yield and purity of 1,6-Hexanediol diacrylate while minimizing side reactions, careful optimization of reaction parameters is crucial. The key variables include the molar ratio of reactants and the reaction temperature profile. chemicalbook.com

The molar ratio of acrylic acid to 1,6-hexanediol (AA:HDD) is a critical factor influencing the extent of the reaction. To favor the formation of the di-ester (HDDA) over the mono-ester, an excess of acrylic acid is typically used. chemicalbook.com Research indicates that an AA:HDD molar ratio of 2.5:1 can maximize the formation of the diester. chemicalbook.com However, using a large excess of acrylic acid can increase the acid value of the crude product, complicating the purification process. Different catalyst systems may require different optimal ratios; for instance, studies have reported optimal AA:HDD ratios of 2.2:1 and 3.5:1 under different catalytic conditions. researchgate.netresearchgate.net

The reaction temperature directly affects the rate of esterification. The synthesis of HDDA is generally conducted at elevated temperatures, with typical ranges between 80°C and 110°C. researchgate.net One study identified an optimal temperature range of 80-90°C, noting that while higher temperatures increase the reaction rate, the yield does not significantly improve above 86°C. chemicalbook.com The choice of solvent can also dictate the reaction temperature, as in the case of azeotropic distillation with cyclohexane, which has a boiling point of 80.7°C. chemicalbook.com In some systems, such as those using certain solid superacid catalysts, higher temperatures of around 130°C may be employed. researchgate.net

Table 2: Examples of Optimized Reaction Conditions for HDDA Synthesis

Molar Ratio (AA:HDD) Temperature Catalyst System Reported Yield Source(s)
2.5:1 80-90°C p-Toluenesulfonic acid 93.25% chemicalbook.com
2.2:1 80-110°C Cationic Resin D072 93.88% researchgate.net

Optimization of Reaction Parameters

Solvent Systems and Water-Carrying Agents

In the conventional synthesis of HDDA via the esterification of 1,6-hexanediol and acrylic acid, the choice of a solvent system is pivotal for reaction efficiency. chemicalbook.com The primary role of the solvent is to act as a water-carrying agent, facilitating the removal of water produced during the reaction through azeotropic distillation. chemicalbook.com This continuous removal of a byproduct shifts the reaction equilibrium towards the formation of the desired diacrylate ester, thereby increasing the yield.

The concentration of the water-carrying agent is a critical parameter. An optimal amount is necessary to balance the reaction rate and system temperature. If the concentration is too low, the system temperature may rise excessively, leading to undesirable side reactions and a darker-colored product. chemicalbook.com Conversely, an excessive amount of the agent can dilute the reactants, slowing down the reaction rate and extending the preparation period. chemicalbook.com Research has indicated that an optimal amount of cyclohexane as a water-carrying agent is around 65% to 70% of the total mass of the reactants. chemicalbook.com

Table 1: Comparison of Solvent Systems in HDDA Synthesis

Water-Carrying AgentBoiling Point (°C)Observations
Toluene110.6Enables faster azeotropic distillation compared to cyclohexane.
Cyclohexane80.7Commonly used; optimal concentration is crucial for yield and product quality. chemicalbook.comresearchgate.net
n-Hexane69A potential option for azeotropic water removal. google.com
Normal Heptane98.4Another alternative for azeotropic distillation. google.com

Polymerization Inhibition Strategies during Synthesis

A significant challenge during the synthesis of HDDA is the potential for premature polymerization of the acrylate groups, which can lead to the formation of undesirable oligomers and polymers, reducing the yield and complicating purification. To mitigate this, polymerization inhibitors are added to the reaction mixture. chemicalbook.com

Types of Inhibitors and Combinatorial Approaches

Historically, phenolic compounds such as hydroquinone and its monomethyl ether (MEHQ) have been widely used as polymerization inhibitors. google.comresearchgate.net Other traditional organic inhibitors include phenothiazine (B1677639) and copper acetate. chemicalbook.com However, these substances are often toxic and can pose environmental concerns due to their presence in the wastewater generated during purification. chemicalbook.comgoogle.com

To address these issues, research has focused on alternative and combinatorial inhibitor systems. A notable development is the use of a binary inorganic inhibitor system composed of sodium bisulfate (NaHSO₄) and copper sulfate (B86663) (CuSO₄). chemicalbook.com This composite inhibitor has demonstrated effective polymerization suppression without the toxicity associated with phenolic compounds. chemicalbook.com This approach also simplifies post-reaction removal. Another strategy involves combining hydroquinone with hypophosphorous acid. google.com

Combinatorial chemistry approaches have also been explored to rapidly screen libraries of molecularly imprinted polymers (MIPs) to identify optimal conditions and components for polymerization inhibition. acs.org While not directly focused on the synthesis inhibitors for HDDA, this methodology holds potential for the rapid development of novel and more effective inhibitor systems.

Impact of Inhibitor Concentration on Yield and Product Quality

The concentration of the polymerization inhibitor is a critical factor that directly affects the reaction yield and the quality of the final product. An insufficient amount of inhibitor will fail to prevent premature polymerization, leading to a lower yield of HDDA. radtech.org Conversely, an excessive concentration of inhibitors can also be detrimental. For instance, while a higher concentration of the NaHSO₄/CuSO₄ system might slightly increase the yield, it can also prolong the post-treatment time and lead to a deeper color in the final product. chemicalbook.com

For traditional inhibitors like hydroquinone, a concentration of 90–100 ppm is often cited as effective. In one patented method, a hydroquinone concentration between 0.4% and 0.8% by weight was used. google.com Another study found that an inhibitor mass fraction of 0.6% was optimal. researchgate.net The ideal concentration represents a balance between effective polymerization inhibition and minimizing negative impacts on product purity and processing time.

Table 2: Effect of Inhibitor Concentration on HDDA Synthesis

Inhibitor SystemConcentrationEffect on YieldEffect on Product Quality
Hydroquinone90–100 ppmPrevents premature cross-linking. ---
Hydroquinone0.4-0.8 wt%Contributes to high yield (up to 93.88%). google.comGood product color. google.com
NaHSO₄/CuSO₄8.5% (relative to acrylic acid)Slight increase in yield. chemicalbook.comProlonged post-treatment and deeper product color. chemicalbook.com

Emerging Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of HDDA is no exception. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. uliege.be

One promising green approach is the use of solid acid catalysts as a replacement for traditional liquid acids like p-toluenesulfonic acid or sulfuric acid. chemicalbook.comgoogle.com Strong acidic cation exchange resins, such as D072, have been successfully used as recyclable catalysts. researchgate.netgoogle.com This avoids the corrosion issues associated with liquid acids and simplifies the purification process, as the catalyst can be easily filtered out. google.com The use of solid super-strong acids as catalysts can even eliminate the need for repeated neutralization and extraction steps. google.com

Enzymatic synthesis represents another significant advancement in green chemistry. acs.org The use of enzymes, such as lipases, as catalysts can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. While research in this area is ongoing, the enzymatic synthesis of related polyesters has shown promise. acs.org

Transesterification is another route being explored, particularly in the context of upcycling and creating vitrimers. acs.orgacs.org For instance, poly(lactide) can be transesterified to form oligomers that are then functionalized. acs.org While not a direct synthesis of HDDA, these methods highlight the potential of transesterification in creating functional acrylates from bio-based or recycled feedstocks. ua.pt

The principles of green chemistry are also being applied to the broader field of polymer synthesis, with a focus on using bio-based monomers derived from sources like 5-hydroxymethylfurfural (B1680220) (HMF). uliege.be While direct synthesis of HDDA from such sources is not yet mainstream, the trend towards bio-based feedstocks is clear.

Polymerization Mechanisms and Network Formation in Hexanediol Diacrylate Systems

Free-Radical Polymerization of HDDA

Free-radical polymerization is a chain-growth process initiated by the formation of free radicals. uva.nl In the case of HDDA, this process transforms the liquid monomer into a solid, crosslinked polymer network. uva.nlresearchgate.net The high reactivity of the acrylate (B77674) groups in HDDA contributes to rapid curing times. rsc.orgx-mol.com

Initiation Mechanisms

The polymerization process is typically initiated by photoinitiators that, upon exposure to ultraviolet (UV) light, undergo homolytic cleavage to generate free radicals. researchgate.net For instance, 2-hydroxy-2-methylpropiophenone, a common photoinitiator, breaks at the C-C bond between the carbonyl group and the aliphatic carbon, forming a benzoyl radical and a 2-hydroxyl-2-propyl radical. researchgate.net These highly reactive species then attack the carbon-carbon double bond of an HDDA monomer, initiating the polymerization chain. researchgate.netresearchgate.net

Alternatively, redox initiators can be employed. A common system involves a combination of an oxidant like benzoyl peroxide (BPO) and a reductant such as N,N-dimethylaniline (DMA). nih.gov This system generates free radicals through an oxidation-reduction reaction, which can be advantageous in preventing bubble formation that sometimes occurs with thermal initiators. nih.gov Pulse radiolysis has also been used to study the initiation kinetics, where electron beams generate α-carboxyalkyl radicals from HDDA, which then initiate polymerization. osti.gov

Propagation and Chain Growth

Once initiated, the newly formed monomer radical attacks another HDDA monomer, propagating the polymer chain. wikipedia.org This process involves the addition of the radical to one of the vinyl groups of the monomer, creating a new, larger radical that can then react with another monomer. uva.nlwikipedia.org This chain reaction continues, rapidly increasing the molecular weight of the polymer. uva.nl The bifunctionality of HDDA, meaning it has two acrylate groups, allows for the formation of a crosslinked network structure as the growing polymer chains can react with the pendant acrylate groups of other chains. uva.nlrsc.org

Termination Mechanisms

Termination of the growing polymer chains can occur through several mechanisms, primarily combination or disproportionation. uva.nlacs.org In combination, two growing radical chains react to form a single, longer, non-reactive polymer chain. uva.nlacs.org In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. wikipedia.orgacs.org For acrylates like HDDA, termination by combination is the more prevalent mechanism. uva.nl

Influence of Molecular Flexibility on Network Formation and Conversion

The inherent flexibility of the six-carbon aliphatic chain in the HDDA molecule plays a significant role in the polymerization process and the final network structure. uva.nlrsc.orgx-mol.com This flexibility allows the monomer and growing polymer chains to adopt various conformations, which facilitates higher conversion of the acrylate double bonds. uva.nlrsc.orgx-mol.com Studies have shown that this molecular flexibility can delay the onset of the gel point, allowing for more extensive reaction before the system becomes diffusion-limited. uva.nlrsc.orgx-mol.com The increased mobility afforded by the flexible spacer enables pendant vinyl groups to remain accessible for reaction even at higher degrees of crosslinking. uva.nl

Back-biting and Cyclization Reactions in Network Development

During the polymerization of HDDA, intramolecular reactions such as back-biting and cyclization are common occurrences. uva.nlrsc.orgx-mol.comoxfordreference.com Back-biting involves the radical at the end of a growing polymer chain abstracting a hydrogen atom from its own backbone. oxfordreference.com This results in the formation of a more stable tertiary radical along the chain, which can then initiate a new branch.

Interactive Data Table: Polymerization Characteristics

Below is a table summarizing key aspects of HDDA polymerization.

Parameter Description Significance in HDDA Polymerization
Initiation The first step where active radical centers are created.Can be triggered by UV light with photoinitiators or through redox reactions. researchgate.netnih.gov
Propagation The process of adding monomer units to the growing polymer chain.Rapid chain growth due to the high reactivity of acrylate groups. uva.nlwikipedia.org
Termination The reaction that deactivates the growing polymer chains.Primarily occurs through combination; becomes diffusion-controlled at higher conversions. uva.nlresearchgate.net
Molecular Flexibility The ability of the HDDA molecule to change conformation.Enhances double bond conversion and delays the gel point. uva.nlrsc.orgx-mol.com
Back-biting Intramolecular hydrogen abstraction by a radical chain end.Leads to the formation of branched polymer structures. oxfordreference.com
Cyclization Formation of loops within the polymer network.Delays gelation and influences the final network topology. uva.nlacs.org

Photopolymerization and UV-Curing of HDDAresearchgate.netkpi.uamade-in-china.comatamanchemicals.com

Hexanediol (B3050542) diacrylate (HDDA) is a difunctional monomer frequently utilized in formulations that are cured using ultraviolet (UV) light. This process, known as photopolymerization or UV-curing, involves the rapid transformation of the liquid monomer into a solid, cross-linked polymer network upon exposure to UV radiation. kpi.ua The high reactivity of its two acrylate groups allows HDDA to act as a cross-linking agent, contributing to the formation of robust polymer networks. This rapid, on-demand curing process is a cornerstone of its application in coatings, inks, and adhesives. made-in-china.compolysciences.com The polymerization proceeds via a free-radical mechanism, which is initiated by molecules that generate radicals when they absorb UV light. radtech.org The resulting polymer's properties, such as hardness, adhesion, and resistance, are directly influenced by the extent and nature of the cross-linked network formed during this process.

Photoinitiator Systems and Their Roleacs.orgwiley.com

The initiation of the photopolymerization of HDDA is critically dependent on photoinitiator systems. These systems consist of molecules that absorb UV light and subsequently generate reactive species, typically free radicals, which initiate the polymerization chain reaction. radtech.orgwiley.com Photoinitiators are broadly classified into two main types: Type I and Type II.

Type I photoinitiators , or cleavage initiators, undergo a unimolecular bond cleavage upon light absorption to form free radicals. wiley.commdpi.com Commercially significant examples used in HDDA formulations include phosphine (B1218219) oxide derivatives like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, also known as Irgacure 819). mdpi.comethz.ch Other examples include 2-hydroxyl-2-methyl-l-phenyl-propane-1-one (sold as Irgacure 1173) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). researchgate.netsinap.ac.cnnih.gova-z.lu These initiators are valued for their high efficiency. ethz.ch For instance, bis-acylphosphine oxide (BAPO) has been extensively studied as a bifunctional initiator for HDDA polymerization. researchgate.netengconfintl.org

Type II photoinitiators generate radicals through a bimolecular reaction, where the photoinitiator, upon excitation by light, abstracts a hydrogen atom from a co-initiator or synergist, often a tertiary amine. wiley.commdpi.com Benzophenone is a classic example of a Type II photoinitiator, which is frequently used with amine co-initiators like ethyl-4-dimethylaminobenzoate (EDAB). researchgate.netwiley.commdpi.com The choice of initiator and co-initiator system plays a significant role in the kinetics of the polymerization, influencing both the rate and the final monomer conversion. researchgate.net For example, studies have compared the initiating efficiency of systems like benzophenone/polymerizable amines with others in HDDA polymerization. researchgate.net

The concentration of the photoinitiator is a crucial parameter. An optimal concentration exists to achieve a high polymerization rate and conversion. researchgate.netsinap.ac.cn For 2-hydroxyl-2-methyl-l-phenyl-propane-1-one in HDDA, this was found to be 0.4%, while for p-methoxybenzoyldiphenylphosphine oxide with triethylamine, the optimal concentration was 3% (w/w). sinap.ac.cnresearchgate.net Exceeding this optimal concentration can sometimes lead to a decrease in both the polymerization rate and the final double bond conversion. sinap.ac.cnresearchgate.net

Kinetics of Photopolymerizationresearchgate.netnih.govtandfonline.commdpi.com

The kinetics of HDDA photopolymerization are characterized by rapid reaction rates, with significant conversion often achieved within seconds or a few minutes of UV exposure. kpi.uanih.gov The process is typically monitored using techniques like differential scanning photocalorimetry (Photo-DSC) or real-time Fourier-transform infrared spectroscopy (RT-IR), which track the heat released or the disappearance of acrylate double bonds, respectively. researchgate.netresearchgate.net The polymerization exhibits complex kinetic profiles influenced by several interconnected factors. Initially, autoacceleration is often observed, where the polymerization rate increases as the system's viscosity rises, hindering the mobility of growing polymer radicals and thus reducing the rate of termination. kpi.ua This is followed by autodeceleration, where the reaction slows down as monomer diffusion becomes restricted in the highly cross-linked, glassy network. kpi.ua

Effect of Light Intensity and Exposure Timemdpi.comnih.govmdpi.comresearchgate.net

Light intensity and exposure time are critical process parameters that directly govern the kinetics of HDDA photopolymerization. The rate of polymerization is strongly dependent on light intensity because a higher intensity increases the rate of photoinitiator decomposition, leading to a higher concentration of initiating radicals. researchgate.netkpi.ua

Light Intensity: Studies consistently show that increasing the UV light intensity leads to a higher polymerization rate and often a greater final monomer conversion. researchgate.netkpi.uamdpi.comnih.gov For instance, in the photopolymerization of HDDA, as light intensity increases, the time to reach the maximum exothermic peak in Photo-DSC measurements decreases, signifying a faster reaction. mdpi.com Research on HDDA systems has demonstrated that an increase in light intensity from 0.02 mW/cm² to 2 mW/cm² causes a significant rise in the final conversion. kpi.ua This is partly attributed to the creation of temporary excess free volume in the reacting mass, as the rate of polymerization can outpace the rate of volume shrinkage. kpi.ua

Below is a data table summarizing findings on the effect of light intensity on HDDA polymerization.

Light Intensity (mW/cm²)ObservationSource
5Showed very low reaction activity, almost regarded as unreacted during the first exposure. nih.gov
10Released 90 W/g during the first UV exposure. nih.gov
40Released 260 W/g during the first UV exposure; the time to reach the exothermic peak was ~2.5s earlier than at 10 mW/cm². mdpi.comnih.gov
Increase from 0.02 to 2Caused an increase in the final conversion achieved. kpi.ua
Temperature Dependence of Photopolymerization Kineticsresearchgate.netresearchgate.netsinap.ac.cntue.nl

The temperature at which photopolymerization is conducted has a significant influence on the reaction kinetics and the final properties of the cross-linked HDDA network. researchgate.netresearchgate.netsinap.ac.cn Generally, increasing the polymerization temperature enhances the mobility of the monomer and the growing polymer chains. This increased mobility can lead to both a higher rate of polymerization and a higher final double bond conversion, as it facilitates the diffusion of reactive species to one another, even as the network becomes more rigid. researchgate.netresearchgate.netsinap.ac.cn

The table below presents findings on how temperature affects HDDA polymerization.

Temperature Range (°C)Observation on HDDA PolymerizationSource
Low Temperature (Solid State)Photopolymerization can be initiated, but double bond conversion is low. Post-curing can improve conversion. researchgate.netsinap.ac.cn
30 - 90Increasing the curing temperature caused an increase in the double bond conversion. Maximum conversion was obtained at 90°C. researchgate.net
Above ~80For some diacrylates, the maximum polymerization rate is observed around this temperature, with a decrease at higher temperatures. tue.nl
Oxygen Inhibition Phenomena and Mitigation Strategiesusm.eduscirp.orgacs.orgradtech.org

Free-radical photopolymerization of acrylates like HDDA is notoriously susceptible to inhibition by atmospheric oxygen. scirp.orgacs.orgradtech.org Molecular oxygen, which exists in a triplet ground state, can efficiently interact with both the excited state of the photoinitiator and the carbon-centered propagating radicals. scirp.orgacs.org This interaction leads to the formation of peroxy radicals, which are much less reactive towards acrylate double bonds and may terminate the polymerization chain. radtech.org This phenomenon is particularly detrimental in thin films or at the surface of a coating, where oxygen can continuously diffuse from the air, often resulting in a tacky, under-cured surface. radtech.org

Several strategies have been developed to mitigate the effects of oxygen inhibition:

Inert Atmosphere: Curing the formulation under an inert gas like nitrogen effectively removes oxygen from the reaction environment, preventing inhibition and allowing the polymerization to proceed efficiently. scirp.org

High Light Irradiance: Using high-intensity UV lamps can help overcome oxygen inhibition. radtech.org The high irradiance generates a large concentration of free radicals very quickly, which rapidly consumes the dissolved oxygen, allowing polymerization to commence with a minimal induction period. radtech.org

Chemical Additives (Oxygen Scavengers):

Amines: Tertiary amines, often used as co-initiators for Type II systems, can also act as oxygen scavengers. They can react with oxygen and the resulting peroxy radicals, reducing the retarding effect of oxygen and increasing the efficiency of the polymerization process. radtech.orgscirp.org

Thiols: The addition of thiols to acrylate formulations is a highly effective method for reducing oxygen inhibition. Thiols can participate in a chain transfer reaction with peroxy radicals, regenerating an active radical and allowing polymerization to continue. radtech.org

N-Vinylamides: Cyclic N-vinylamides, such as N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL), have been shown to dramatically reduce oxygen inhibition and increase polymerization rates of HDDA in air, especially at low light intensities. usm.eduacs.orgradtech.org The combination of N-vinyl and cyclic amide functionalities appears to provide the maximum benefit. usm.eduacs.org

Phosphines: Phosphine derivatives have also been investigated and shown to improve polymerization efficiency under air by overcoming oxygen inhibition. researchgate.net

Autodeceleration Effects in Conversion Profileskpi.uaacs.org

In the photopolymerization of multifunctional monomers like HDDA, the kinetic profile is often marked by an initial acceleration phase (autoacceleration) followed by a significant slowing of the reaction, known as autodeceleration. kpi.uaacs.org This effect becomes prominent at higher levels of monomer conversion.

As the polymerization proceeds, a densely cross-linked network is formed. This drastically increases the viscosity of the system and reduces the mobility of all species. While the initial increase in viscosity hinders termination and causes autoacceleration, further progression into a glassy or gelled state severely restricts the diffusion of unreacted monomer and pendant vinyl groups to the active radical sites. kpi.ua This diffusion limitation becomes the rate-determining step, causing the polymerization rate to decrease much more rapidly than would be expected based on the depletion of the monomer alone. kpi.ua This leads to the reaction "stalling" or reaching a limiting conversion that is less than 100%, as a fraction of the reactive double bonds become trapped within the rigid polymer network and are unable to react. kpi.ua

Volume Shrinkage and Swelling during Photopolymerization

The conversion of discrete monomer units into a densely packed polymer network during the photopolymerization of Hexanediol diacrylate (HDDA) inevitably leads to changes in volume. This phenomenon, known as polymerization shrinkage, is a critical factor influencing the final properties and integrity of the cured material. researchgate.net

Research using reflective laser scanning has quantified the volume shrinkage of HDDA. In one study, the volume shrinkage was measured at approximately 16 ± 0.5% when cured at 293 K. researchgate.net It was observed that the degree of volume shrinkage is dependent on process conditions; it decreases as both the curing temperature and the concentration of the photoinitiator are reduced. researchgate.net

The process of shrinkage is a direct consequence of van der Waals distances between monomer molecules being replaced by shorter covalent bonds in the polymer structure. acs.org This volumetric contraction can induce stress within the material, potentially leading to deformation and micro-cracking in the final product. acs.org To model and predict these effects, dynamic models have been developed for the photopolymerization of HDDA with initiators like bis-acylphosphine oxide (BAPO). wiley.comcolab.wsresearchgate.net These complex models, which can involve as many as 14 partial differential equations, track the evolution of film thickness and the spatial and temporal concentrations of all reactive species. wiley.comresearchgate.net Such models have demonstrated that accounting for shrinkage is crucial, as it has a noticeable impact on predictions and can lead to significant discrepancies (around 9%) in the calculation of vinyl-group conversion compared to models that neglect this effect. wiley.com

Strategies to mitigate shrinkage include the use of high molecular weight oligomers, which have a lower concentration of reactive groups, though this approach often increases the resin's viscosity. acs.org

Radiation-Induced Polymerization of HDDA

Radiation-induced polymerization is a method that utilizes high-energy radiation, such as electron beams or gamma rays, to initiate polymerization without the need for a chemical initiator or high temperatures. nih.gov This technique allows for the decoupling of initiation kinetics from the thermal effects on the reaction. nih.gov HDDA is frequently used in formulations cured by ionizing radiation. allnex.com

The fundamental mechanism involves the radiation depositing energy into the system, creating ions and free radicals that initiate the polymerization chain reaction. nih.gov In the specific case of acrylates like HDDA, the process is understood to involve the attachment of a thermalized electron to a carbonyl group on the monomer. ichtj.waw.pl This event forms a radical anion, which subsequently participates in reactions that lead to the creation of an initiating radical, thereby starting the polymerization process. ichtj.waw.pl Studies have also explored the radiation-induced polymerization of HDDA within urea (B33335) canal complexes, where irradiation at doses around 30 kGy was sufficient to form oligomers.

Electron Beam (EB) Curing

Electron beam (EB) curing is a prominent industrial application of radiation-induced polymerization for HDDA. allnex.com This high-speed, solvent-free process uses highly energetic electrons to polymerize and cross-link monomer and oligomer formulations. ncsu.edu A typical dose for curing pressure sensitive adhesives containing HDDA ranges from 20 to 100 kGy. pstc.org

The effectiveness of EB curing has been demonstrated in various applications. For instance, maple wood impregnated with HDDA and subsequently cured with a 100 kGy dose of 4.5 MeV electrons showed a significant improvement in surface hardness, confirming EB as an efficient method for polymerizing acrylates within a wood matrix. ncsu.edu Comparative studies between EB and ultraviolet (UV) curing for urethane (B1682113) acrylate coatings containing HDDA have shown that EB curing can produce a more uniform polymeric film with higher hardness. ekb.eg This enhancement is attributed to the generation of a higher and more uniform crosslinking density throughout the material's depth. ekb.eg

Pulse Radiolysis Studies on Polymerization Initiation and Kinetics

Pulse radiolysis is a powerful analytical technique used to study the fast reactions that occur during radiation-induced polymerization. By generating a short, intense pulse of radiation, the technique allows for the time-resolved spectroscopic observation of transient reactive species like radicals and ions, on timescales ranging from picoseconds to seconds. nih.govosti.gov

Studies on HDDA in a cyclohexane (B81311) solution using pulse radiolysis have provided direct insight into the initiation mechanism. osti.gov Researchers observed a transient light absorption spectrum with a shoulder at 310 nm, which was attributed to the formation of α-carboxyalkyl radicals. osti.gov The decay of these radicals was found to follow a second-order kinetic process, which is consistent with a free-radical polymerization mechanism. osti.gov When oxygen was present in the system, the formation of corresponding peroxy radicals was detected. osti.gov

These experiments confirm the mechanistic pathway where the initial interaction of radiation with the acrylate monomer leads to the formation of radical anions. ichtj.waw.pl Further investigations using pulsed electron beams have shown that employing a low dose per pulse at a high pulse rate can create localized, non-random distributions of free radicals. google.com This heterogeneity can limit termination reactions, making the polymerization more efficient. google.com

Frontal Polymerization Mechanisms Involving HDDA

Frontal polymerization is a process where a localized reaction zone, or "front," propagates through a mixture of monomer and initiator. nih.govacs.org The process is self-sustaining, driven by the exothermic heat of polymerization which diffuses into the adjacent unreacted material, raising its temperature and initiating the reaction there. nih.govacs.org This method can be triggered by an initial, localized thermal or photo-stimulus. radtech.org

HDDA has been utilized as a monomer in studies of frontal polymerization. nih.govresearchgate.net Depending on the reaction conditions, the propagating front can exhibit complex dynamics, including nonplanar "spin modes". nih.govacs.org A significant challenge in the frontal polymerization of acrylates is the formation of bubbles due to the heat of the reaction. To address this, research has explored the use of redox initiator systems, such as N,N-dimethylaniline/benzoyl peroxide, or gas-free thermal initiators like 1,1,2,2‐tetraphenylethanediol (TPED), to achieve bubble-free frontal polymerization of HDDA. researchgate.net

The propagation of the front can be influenced by the thermal properties of the medium. Studies on HDDA-based composites containing embedded copper strips have shown that the thermal anisotropy of the system leads to an orientation-dependent front shape and propagation speed. aip.org

Below is a table of cure kinetics parameters used in a model for an HDDA resin-filler formulation in a frontal polymerization study. aip.org

ParameterValueUnit
A2.05 x 10¹²s⁻¹
E1.1 x 10⁵J mol⁻¹
n1.76-
Hᵣ3.5 x 10⁵J kg⁻¹

Crosslinking Density and Network Topology

Molecular dynamics (MD) simulations have provided detailed insights into the network formation of HDDA. science.govuva.nlrsc.orgx-mol.com A key finding from these simulations is the significant role of the HDDA molecule's flexibility. uva.nlrsc.orgx-mol.com This flexibility facilitates a "back-biting" reaction mechanism, which promotes the formation of small intramolecular cycles. uva.nlrsc.orgx-mol.com This cyclization process has two main consequences: it delays the onset of gelation but allows the system to ultimately achieve a higher final conversion of double bonds. uva.nlrsc.orgx-mol.com As the polymerization progresses, the crosslink density increases with the bond conversion. uva.nl

The evolution of the network can be described in distinct stages: a pre-gel stage characterized by the growth of branched polymers, the gel point where a sample-spanning network first forms, and a post-gel stage where the network matures. umons.ac.be In the post-gel phase, structural imperfections such as dangling chains and loops remain, which can gradually connect to further densify the network. umons.ac.be In practical synthesis, the crosslink density, often characterized by the average molecular weight between cross-links (Mx), can be controlled by adjusting the initial concentration of the cross-linking monomer, such as HDDA. acs.org

Determination of Gel Point and Conversion

The gel point is a critical transition during cross-linking polymerization, marking the shift from a liquid state of soluble branched polymers to an insoluble, solid-like gel containing a macroscopic network molecule. science.govuva.nl

Molecular dynamics simulations have been used to pinpoint this transition in HDDA polymerization. science.govuva.nlrsc.orgx-mol.com The gel point is theoretically defined as the moment a "giant component" or sample-spanning molecule first appears. science.govuva.nl For the specific conditions used in these simulations, the gel point for HDDA was found to occur at a bond conversion of approximately 0.18. science.govuva.nlrsc.orgx-mol.com An alternative method to identify the gel point in simulations is to find the maximum of the Reduced Molecular Weight (RMW), which is the weight-average molecular weight of all reacted components excluding the single largest one. uva.nl

Experimental determination of the gel point involves monitoring the reaction mixture until gelation occurs. In studies of the atom transfer radical polymerization (ATRP) of methyl acrylate cross-linked with HDDA, samples were taken at intervals to measure the conversion of double bonds via NMR spectroscopy until the system gelled and sampling was no longer possible. nih.gov These experiments revealed that the conversion at the gel point (pc,exp) is influenced by reaction conditions. For example, increasing the dispersity of the primary polymer chains led to earlier gelation (lower conversion at the gel point). nih.gov The experimental gel points were consistently higher than those predicted by classical Flory-Stockmayer theory, a discrepancy attributed to the occurrence of non-ideal intramolecular cyclization reactions, which consume cross-linking sites without contributing to the formation of the infinite network. nih.gov

The following table summarizes experimental gel point data for the polymerization of methyl acrylate with HDDA as a crosslinker under different conditions. nih.gov

[EBiB]:[HDDA] RatioCatalyst (ppm)Dispersity (Đ)Experimental Gel Point Conversion (pc,exp)
1:32001.190.62
1:3102.160.48
1:1.52001.170.77
1:1.5101.860.63

Impact of Monomer Composition on Crosslink Density

In systems where HDDA is copolymerized with monofunctional monomers, the crosslink density is directly proportional to the concentration of HDDA. Research on networks synthesized via free-radical polymerization of n-butyl acrylate (a monofunctional monomer) with HDDA as the crosslinker demonstrates this relationship. By varying the amount of HDDA, the target molecular weight between cross-links (Mₓ), a value inversely proportional to crosslink density, can be precisely controlled. nih.govacs.org As the concentration of HDDA increases, Mₓ decreases, signifying a more tightly crosslinked network.

Similarly, in the formation of biodegradable crosslinked polyethylenimine, HDDA serves to link low-molecular-weight polyethylenimine (PEI) chains. The resulting crosslink density, defined as the mole percent of nitrogen atoms in PEI attached to HDDA, is a direct function of the reactant ratios. Studies have shown that variations in catalyst concentration can alter the final molecular weight and degree of crosslinking, but the fundamental determinant remains the initial composition of PEI and HDDA. nih.gov For instance, different formulations have yielded cross-linking densities between 14.1% and 16.9%. nih.gov

The type of co-monomers present also significantly influences the resulting crosslink density. When incorporated into natural rubber latex and subjected to UV irradiation, different acrylate monomers yield varying crosslink densities. In one comparative study, HDDA produced the highest crosslink density, followed by n-butyl acrylate (n-BA) and trimethylolpropane (B17298) trimethacrylate (TMPTMA), demonstrating that the specific reactivity and structure of the co-monomer play a crucial role. nrct.go.th In its pure, homopolymerized form, HDDA can achieve a high crosslink density of approximately 10.0 ± 0.4 mol/L under specific photopolymerization conditions. nih.gov

The following table summarizes research findings on the effect of monomer composition on crosslink density in systems containing HDDA.

Table 1: Influence of Monomer Composition on Crosslink Density in HDDA Systems

Base Polymer/Monomer Crosslinker/Co-monomer(s) Key Composition Variable Resulting Crosslink Density or Related Parameter Reference(s)
n-Butyl acrylate This compound (HDDA) Amount of HDDA Target molecular weight between cross-links (Mₓ) of 5–30 kg/mol nih.govacs.org
Polyethylenimine (800 Da) This compound (HDDA) Molar ratio of reactants and catalyst 14.1% - 16.9% crosslinking nih.gov
Natural Rubber (NR) This compound (HDDA) Type of acrylate monomer Highest crosslink density compared to n-BA and TMPTMA nrct.go.th
Dodecyl acrylate (DOCA) / Perfluorodecyl acrylate (PFDA) This compound (HDDA) Molar % of HDDA Increased crosslinking density with higher HDDA content wiley.com

Relationship between Crosslink Density and Network Properties

The crosslink density is a critical structural parameter that profoundly influences the macroscopic properties of the final polymer network. Generally, a higher degree of crosslinking in an HDDA-based system imparts greater rigidity, thermal stability, and chemical resistance, while often reducing properties like swelling capacity and flexibility.

Mechanical Properties: A direct correlation exists between crosslink density and the mechanical strength of the polymer. In hydrophobic coatings created by plasma polymerization, incorporating HDDA as a crosslinker into a dodecyl acrylate (DOCA) and perfluorodecyl acrylate (PFDA) mixture significantly enhances mechanical properties. wiley.com As the molar percentage of HDDA increases, the resulting polymer network becomes more rigid, leading to a higher elastic modulus and improved scratch resistance. wiley.com For example, increasing the HDDA content from 0 mol% to 50 mol% in a formulation can substantially increase the critical load resistance in scratch tests. wiley.com Similarly, when used in UV-cured natural rubber, the higher crosslink density provided by HDDA results in a notable increase in tensile strength compared to formulations with other acrylates like n-BA or TMPTMA. nrct.go.th The storage modulus (G'), a measure of a material's elastic response, is also directly related to crosslink density, with higher crosslinker content leading to increased rigidity and a higher G' value. researchgate.net

Thermal Properties: The thermal properties of HDDA networks, particularly the glass transition temperature (T_g), are strongly dependent on crosslink density. The T_g represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher crosslink density restricts the mobility of polymer chains, meaning more thermal energy is required to induce this transition. nrct.go.th Molecular dynamics simulations of HDDA polymerization show that as bond conversion increases—leading to a higher crosslink density—the glass transition temperature rises. uva.nl For a system with high bond conversion, the T_g was calculated to be around 400 K (127 °C), which is in good agreement with experimental values. uva.nl Likewise, the addition of HDDA to natural rubber formulations leads to a measurable increase in the T_g of the final product, confirming the formation of a more constrained network. nrct.go.th

The table below presents data from various studies illustrating the connection between the concentration of HDDA (as an indicator of crosslink density) and the resulting network properties.

Table 2: Correlation between HDDA Concentration/Crosslink Density and Network Properties

System Property Measured Finding Reference(s)
Dodecyl acrylate / Perfluorodecyl acrylate Coatings Elastic Modulus & Scratch Resistance Both elastic modulus and critical load (scratch resistance) increase with higher concentrations of HDDA. wiley.com
Natural Rubber / HDDA Tensile Strength The NR/HDDA formulation exhibited the highest tensile strength (11.444 MPa) and highest crosslink density compared to NR/n-BA and NR/TMPTMA. nrct.go.th
Natural Rubber / HDDA Glass Transition Temperature (T_g) Addition of HDDA increased the T_g of the natural rubber film, indicating restricted molecular mobility due to crosslinking. nrct.go.th
HDDA Polymerization (Simulation) Glass Transition Temperature (T_g) & Young's Modulus At high bond conversion (high crosslink density), the T_g was ~400 K and the Young's Modulus was ~3 GPa. uva.nl
Poly(acrylic acid) Microgels Storage Modulus (G') Increasing the amount of crosslinker (such as HDDA) leads to an increase in the storage modulus. researchgate.net

Copolymerization of Hexanediol Diacrylate with Other Monomers

Radical Copolymerization Kinetics and Mechanisms

The radical polymerization of hexanediol (B3050542) diacrylate is a chain-growth process initiated by the formation of free radicals. uva.nl These radicals react with monomer units, propagating the polymer chain. acs.org The kinetics of this process are complex and can be influenced by several factors, including the reactivity of the monomers, the concentration of the initiator, and the polymerization conditions. uva.nldntb.gov.ua The mechanism often involves a back-biting type of reaction, which leads to the formation of small cycles and can delay the gel point while increasing the conversion of double bonds. uva.nl

Copolymerization with Monoacrylates (e.g., Hexyl Acrylate (B77674), 2-Ethyl Hexyl Acrylate, Dodecyl Acrylate)

HDDA is often copolymerized with monoacrylates to modify the properties of the resulting polymer network. nih.govsigmaaldrich.com The choice of monoacrylate, with its specific alkyl pendant group, can significantly impact the polymerization kinetics and the final material characteristics. nih.govsigmaaldrich.com

High-throughput conversion analysis has been used to study the copolymerization of HDDA with monoacrylates like hexyl acrylate (HA), 2-ethylhexyl acrylate (EHA), and dodecyl acrylate (DDA). nih.govsigmaaldrich.com These studies reveal that the copolymerization kinetics are highly dependent on the composition of the monomer mixture. nih.gov For instance, copolymerizations containing 30-60 wt% of these monoacrylates can achieve almost complete conversion after just 30 seconds of UV exposure. nih.govsigmaaldrich.com

The length of the alkyl chain in the monoacrylate comonomer plays a crucial role in the copolymerization kinetics with HDDA. nih.govsigmaaldrich.com Generally, longer alkyl chains lead to faster photopolymerization kinetics. acs.org For example, at a fixed HDDA concentration of 20 wt%, the conversion after 30 seconds is significantly higher for copolymers with dodecyl acrylate (DDA) and 2-ethylhexyl acrylate (EHA) compared to hexyl acrylate (HA). nih.govsigmaaldrich.com

Table 1: Conversion Percentages for HDDA Copolymerization with Various Monoacrylates Conversion at 30 seconds with 20 wt% HDDA.

Monoacrylate ComonomerConversion at 30s (%)
Hexyl Acrylate (HA)62 ± 3
2-Ethylhexyl Acrylate (EHA)76 ± 3
Dodecyl Acrylate (DDA)84 ± 3

Influence of Alkyl Chain Length on Copolymerization Kinetics

Copolymerization with Styrenic Monomers

Hexanediol diacrylate can be copolymerized with styrenic monomers to produce resins with specific properties. cenmed.comsigmaaldrich.com For example, a resin formed by the suspension polymerization of 1,6-hexanediol (B165255) diacrylate and styrene (B11656) is suitable for the preparation of hydrophobic peptide sequences. cenmed.comsigmaaldrich.com

The synthesis of these copolymers is often carried out via free radical suspension polymerization. sphinxsai.comalberts.edu.in In a typical process, a mixture of styrene, HDDA, a solvent like toluene, and an initiator such as benzoyl peroxide is suspended in an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA). sphinxsai.comalberts.edu.in The mixture is then heated and stirred to complete the polymerization, resulting in beaded copolymer products. sphinxsai.comalberts.edu.in The properties of the resulting polystyrene-based resin, such as its swelling capacity and surface morphology, can be controlled by adjusting the mole percentage of HDDA in the feed. alberts.edu.in These HDDA-crosslinked polystyrene supports have been noted for their flexibility and optimal hydrophobic-hydrophilic balance. sphinxsai.comalberts.edu.in

Copolymerization with Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate, Trimethylolpropane (B17298) Trimethacrylate)

HDDA is also copolymerized with methacrylate monomers to create materials with tailored thermal and mechanical properties. The copolymerization of HDDA with methyl methacrylate (MMA) has been studied to optimize thermomechanical and mechanical properties for applications like microstereolithography. researchgate.netresearchgate.net Differential scanning calorimetry studies confirm the formation of poly(HDDA-co-MMA) copolymers. researchgate.net

Furthermore, HDDA has been copolymerized with trimethylolpropane trimethacrylate (TMPTMA) in frontal polymerization processes. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy has been used to analyze the radical concentrations in these individual and copolymer systems. researchgate.net

Copolymerization with Bio-derived Monomers and Oligomers (e.g., Urethane (B1682113) Acrylates, Polyethylenimine)

The versatility of HDDA extends to its copolymerization with bio-derived and functional monomers and oligomers. For instance, HDDA is used as a crosslinker in the synthesis of polyurethane acrylate (PUA), which finds application in polymer electrolytes for lithium batteries. sigmaaldrich.com

Studies have also explored the copolymerization of HDDA with monomers like ureidopyrimidone (B8570159) methacrylate to create triple-shape memory polymers. science.gov In these systems, the concentration of the diacrylate (HDDA) can be varied to control the crosslink density and, consequently, the material's properties. science.gov Additionally, the copolymerization of diacrylates with trifunctional amines can lead to the formation of linear polymers with secondary amines in their backbones or hyperbranched polymers. science.gov

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of materials comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. d-nb.infomdpi.comiajps.com The individual networks cannot be separated without breaking chemical bonds. mdpi.comiajps.com this compound (HDDA) is a versatile difunctional acrylate monomer frequently utilized in the synthesis of IPNs due to its ability to form a highly crosslinked and stiff polymer network. d-nb.infomdpi.com The formation of IPNs allows for the combination of different, sometimes contrasting, polymer properties to create novel materials with synergistic characteristics. d-nb.info These networks can be formed through simultaneous or sequential polymerization processes. mdpi.com

Simultaneous IPN Formation

In simultaneous IPNs, the monomers for both networks are mixed and polymerized at the same time, but by independent, non-interfering routes. mdpi.com A common example involves the concurrent free-radical polymerization of an acrylate like HDDA and the cationic polymerization of an epoxide. mdpi.comamazonaws.com This process can be initiated photochemically, using two distinct photoinitiators that respond to the same light source but trigger different polymerization mechanisms. mdpi.com

Research has demonstrated the rapid, one-step curing of HDDA and epoxide blends under UV irradiation. mdpi.comamazonaws.com For instance, a mixture of HDDA and an epoxy monomer like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexyl carboxylate (EPOX) can be polymerized using a radical photoinitiator (e.g., 1-hydroxy-cyclohexyl-phenyl ketone, HCAP) and a cationic photoinitiator (e.g., a diaryliodonium salt, DPI). mdpi.com Similarly, blends of HDDA with epoxidized soybean oil (ESO) have been successfully cured in seconds under intense UV light using specific photoinitiators. mdpi.comamazonaws.com

The resulting IPNs often exhibit properties superior to the individual polymer networks. For example, acrylate/epoxide IPNs show reduced shrinkage and improved adhesion compared to the pure acrylate polymer. mdpi.com In a study of a 50/50 HDDA/EPOX blend, the shrinkage was significantly lower than that of pure HDDA. mdpi.com The dual network formation, where the acrylate polymerizes rapidly and the epoxy network builds up simultaneously, leads to a tightly crosslinked, insoluble polymer. mdpi.comamazonaws.com

Table 1: Research Findings on Simultaneous IPN Formation with HDDA

Co-monomer(s)Photoinitiator SystemIrradiation ConditionsKey FindingsReference(s)
3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexyl carboxylate (EPOX)HCAP & DPIHigh-intensity UV lightAcrylates polymerize faster than epoxides. The IPN showed reduced shrinkage and better adhesion compared to pure HDDA. mdpi.com
Epoxidized Soybean Oil (ESO)HAP & TASIntense UV illumination (600 mW/cm²)Cured in less than 3 seconds under air. Final conversions were ~100% for HDDA and ~80% for ESO. mdpi.com
Aromatic Diepoxide (ADE)Darocur 1173 & TASUV lightA tightly crosslinked, insoluble polymer was formed with a low swelling ratio (0.7), indicating high crosslink density. amazonaws.com

Sequential IPN Formation

Sequential IPNs are formed by first synthesizing and crosslinking one polymer network, which is then swollen with the monomer and crosslinker of the second network, followed by the polymerization of the second component in situ. rsc.org

A notable application of this method is the creation of gradient-IPNs for enhanced energy absorption. In one study, an elastomeric polyurethane lattice was 3D printed and then swollen in a photoresin containing HDDA and a photoinitiator. d-nb.info Subsequent UV curing polymerized the HDDA within the polyurethane matrix. d-nb.info This process forms a stiff, interconnected network of the two polymers in the areas where the HDDA resin diffused, creating a stiff shell, while the core remains the soft elastomer. d-nb.info The extent of diffusion and the resulting properties can be controlled by the swelling time. d-nb.info For example, swelling for just one minute resulted in a 9.94 ± 2.85 wt. % uptake of HDDA, which increased to 69.49 ± 0.30 wt. % after three days. d-nb.info These gradient-IPNs exhibit a unique core-shell structure that provides a remarkable improvement in energy absorption compared to a uniform polymer. d-nb.info

Another example is the synthesis of IPN hydrogels. A biodegradable IPN was created based on cellulose (B213188) and poly(2-hydroxyethyl methacrylate) (PHEMA). mdpi.comnih.gov First, a cellulose network was formed by crosslinking with epichlorohydrin. mdpi.comnih.gov This network was then swollen in a solution containing 2-hydroxyethyl methacrylate (HEMA) as the monomer and HDDA as the crosslinker. mdpi.comnih.gov UV radiation was used to polymerize the HEMA and HDDA, forming the second network interpenetrating the cellulose network. mdpi.comnih.gov The resulting IPN hydrogel showed improved water uptake compared to pure PHEMA or cellulose networks and better mechanical resistance at high pH values than the cellulose hydrogel alone. mdpi.com HDDA was chosen for its aliphatic chain, which can favor molecular penetration and lead to a higher degree of crosslinking, and for the flexibility it imparts to the final network. mdpi.com

Table 2: Research Findings on Sequential IPN Formation with HDDA

First NetworkSecond Monomer/Crosslinker SystemFormation ProcessKey FindingsReference(s)
Elastomeric PolyurethaneHDDASwelling of 3D printed lattice in HDDA photoresin, followed by UV cure.Created a gradient-IPN with a stiff shell and soft core. HDDA uptake increased with swelling time, allowing for tunable mechanical properties and enhanced energy absorption. d-nb.info
Cellulose (crosslinked with epichlorohydrin)2-hydroxyethyl methacrylate (HEMA) / HDDASwelling of cellulose network in HEMA/HDDA solution, followed by UV cure.The IPN hydrogel showed improved water uptake and mechanical stability compared to the individual networks. HDDA provided a high degree of crosslinking. mdpi.comnih.gov
Poly(isobornyl acrylate) (IBOA)IBOA / HDDASequential polymerization under UV radiation.The resulting Homo-IPN had a higher storage modulus compared to the simple Poly(IBOA) network, indicating improved thermomechanical properties. primescholars.com

IPNs from Other Polymerization Mechanisms

Table 3: Effect of PEGDA:HDDA Ratio on Poly(β-amino ester) Network Properties

PEGDA:HDDA RatioEffect on Water ContentEffect on Mass Loss RateEffect on ModulusReference(s)
0:100LowestLowestHighest nih.gov
10:90IntermediateIntermediateIntermediate nih.gov
25:75HighestHighestLowest nih.gov

Degradation Studies of Hexanediol Diacrylate Based Polymer Networks

Thermal Degradation Kinetics and Mechanisms

The thermal degradation of HDDA-based polymer networks is a complex process involving multiple reaction steps. researchgate.net The stability of these materials under heat is a critical factor in their application. researchgate.netnih.gov Copolymers created with HDDA and other monomers, such as methyl methacrylate (B99206) (MMA), are studied to understand how composition affects thermal properties. researchgate.net

Non-Isothermal and Isothermal Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of polymers. nih.gov Both non-isothermal (dynamic heating) and isothermal (constant temperature) TGA methods are employed to investigate the degradation of HDDA-based networks. researchgate.net

In non-isothermal TGA, the sample is heated at a constant rate, and the mass loss is recorded as a function of temperature. nih.gov For copolymers of HDDA and MMA, TGA studies have been conducted at various heating rates to understand the degradation profile. researchgate.net The degradation of these copolymers in a nitrogen atmosphere typically shows two distinct mechanisms. researchgate.net

Isothermal TGA, where the temperature is held constant, provides insights into the reaction model of degradation. For interpenetrating polymer networks (IPNs) of trimethylol propane (B168953) triacrylate (TMPTA) and HDDA, isothermal degradation studies have shown that the reaction model can shift as the composition changes. researchgate.net At higher HDDA content, the degradation tends to follow the Avrami–Erofeev model and diffusion-controlled mechanisms. researchgate.net

Thermo-Oxidative Degradation Behavior

The presence of oxygen significantly influences the degradation process of polymers, a phenomenon known as thermo-oxidative degradation. researchgate.net For copolymers of HDDA and MMA, thermo-oxidative degradation exhibits multiple steps and is associated with a higher activation energy compared to degradation in an inert nitrogen atmosphere. researchgate.net The increased complexity and energy barrier are due to the involvement of oxidation reactions. akjournals.com

The rate of thermo-oxidative degradation in polyacrylate networks has been observed to decrease with an increase in crosslink density. akjournals.com This is attributed to a reduced rate of oxygen diffusion into the more tightly crosslinked polymer matrix. akjournals.com

Design of Degradable HDDA Networks

While HDDA itself is not inherently biodegradable, it is possible to design degradable networks by incorporating cleavable units into the polymer structure. rsc.orgnih.gov This approach is critical for applications requiring materials that can break down over time, such as in the biomedical field or for creating more sustainable thermosets. rsc.orgnih.gov

Incorporation of Cleavable Crosslinkers and Comonomers

One strategy to impart degradability is to use crosslinkers that contain labile bonds. rsc.org For instance, disulfide-containing diacrylate crosslinkers, like 2,2′-dithiodiethanol diacrylate (DSDA), can be used alongside or in place of HDDA. rsc.orgresearchgate.net These disulfide bonds can be cleaved under specific chemical conditions, leading to the degradation of the network. rsc.org The effectiveness of this approach can depend on the polymerization technique used, with reversible deactivation radical polymerization (RDRP) techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) being more suitable than conventional free radical polymerization (FRP) for creating degradable networks with cleavable crosslinkers. rsc.orgacs.org

Another approach is the incorporation of cleavable comonomers into the polymer backbone. rsc.orgrsc.org An example is the use of a thionolactone, dibenzo[c,e]oxepine-5(7H)-thione (DOT), which can be copolymerized with acrylate (B77674) monomers. rsc.orgacs.org The resulting thioester linkages in the polymer backbone are susceptible to aminolysis, allowing the network to be degraded. rsc.orgacs.org This method has been shown to be effective for networks synthesized by conventional FRP. acs.org

Semi-degradable networks can also be created by combining HDDA-based poly(β-amino ester) (PBAE) crosslinkers with non-degradable monomers like methyl methacrylate (MMA). nih.gov The ester linkages in the PBAE crosslinkers are hydrolytically cleavable, allowing for a controlled degradation process. nih.govnih.gov

Degradation of PBAE-MMA Networks Over 8 Weeks
Network (PEGDA:HDDA ratio)Initial Crosslinking Density (mol/m³)Final Crosslinking Density (mol/m³)Initial Tg (°C)Final Tg (°C)
0:10030929056.564.2
10:9022313150.172.8
25:752098148.495.0

Topology-Dependent Degradation

The architecture, or topology, of the polymer network plays a significant role in its degradation behavior. rsc.org Specifically, the location of the cleavable bonds—whether in the crosslinks or within the primary polymer chains (strands)—influences the degradation process and the nature of the degradation products. rsc.orgresearchgate.net

Networks with cleavable crosslinkers, when degraded, tend to produce monodisperse linear chains. rsc.org In contrast, networks with cleavable strands, formed by copolymerizing with a monomer like DOT, result in branched and polydisperse fragments upon degradation. rsc.org

Research has shown that for networks synthesized by certain methods, placing the cleavable units in the strands can be more effective for achieving complete degradation than placing them in the crosslinks. rsc.org The choice of polymerization technique (e.g., RDRP vs. FRP) also has a profound impact on the network structure and, consequently, its degradability. rsc.orgacs.org RDRP methods tend to produce more homogeneous networks, which can facilitate more uniform degradation. researchgate.netacs.org

Advanced Characterization and Analytical Methodologies in Hdda Research

Spectroscopic Techniques for Monomer Conversion and Polymerization Kinetics

Spectroscopic methods are fundamental in tracking the transformation of HDDA monomer into a polymer network in real-time.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the photopolymerization kinetics of HDDA. researchgate.netrsc.orgrsc.orgmdpi.com This technique follows the decrease in the concentration of carbon-carbon double bonds (C=C) of the acrylate (B77674) groups as they are converted into single bonds (C-C) within the polymer backbone. mdpi.com The C=C stretching and twisting vibrations, typically observed in the infrared spectrum regions of 1600–1660 cm⁻¹ and 1400–1430 cm⁻¹, respectively, diminish in intensity as polymerization proceeds. researchgate.net

The data obtained from real-time FTIR can be used to generate conversion versus time curves, which are essential for understanding and optimizing the curing process in applications like coatings, inks, and stereolithography. researchgate.netscience.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the detailed structural characterization of polymers and for determining the crosslinking density of the resulting networks. uq.edu.aucas.cz While high-resolution solution NMR can be used to analyze the chemical structure before the material gels, solid-state NMR techniques are employed for the insoluble, crosslinked polymer. uq.edu.auresearchgate.net

Proton NMR (¹H NMR) is particularly useful for confirming the structure of HDDA-based macromers and copolymers. science.govresearchgate.net For instance, in the synthesis of copolymers, ¹H NMR spectra can verify the incorporation of different monomer units and the persistence of acrylate peaks. researchgate.net

For determining crosslinking density, NMR relaxometry, specifically the measurement of the transverse relaxation time (T₂), is a valuable technique. uq.edu.aunmranalyzer.com The mobility of the polymer chains is restricted by crosslinks, which affects the T₂ relaxation time. uq.edu.au A higher crosslinking density leads to a more restricted motion and, consequently, a shorter T₂. uq.edu.aujkxtac.com This relationship allows for a quantitative assessment of the crosslink density in the polymer network. nmranalyzer.comjkxtac.com Advanced NMR techniques, such as multiple-quantum (MQ) NMR, can provide even more detailed information, including the distribution of crosslinks within the network. unimib.it

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

Calorimetric Analysis of Polymerization and Thermal Transitions

Calorimetric techniques are crucial for studying the heat evolved during the polymerization of HDDA and for characterizing the thermal properties of the resulting polymer.

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the thermal properties of materials, including the heat of polymerization. nih.govacs.org In the context of HDDA, DSC experiments reveal an exothermic event corresponding to the polymerization reaction. nih.govwiley.com The heat released is directly proportional to the extent of the reaction, allowing for the determination of the total heat of polymerization. acs.org For peroxide-initiated polymerization of HDDA, the total heat of polymerization has been reported to be 17.6 kcal per mole of C=C bonds. acs.org

Photo-Differential Scanning Calorimetry (Photo-DSC or DSPC), a specialized form of DSC, is used to study photopolymerization reactions. wiley.comresearchgate.netresearchgate.net In a photo-DSC experiment, the sample is exposed to UV light within the DSC cell, and the resulting heat flow is measured as a function of time and temperature. researchgate.netwiley.com This allows for the investigation of photopolymerization kinetics, including the rate of reaction and the total conversion, under various conditions such as different light intensities, initiator concentrations, and temperatures. wiley.comresearchgate.net Studies have shown that for multifunctional acrylates like HDDA, an autoacceleration phenomenon is observed, where the polymerization rate increases with conversion. wiley.com The activation energy for the photopolymerization of HDDA has also been found to increase with monomer conversion. wiley.com

The following table summarizes the heat of polymerization for various acrylates determined by different calorimetric methods.

MonomerPolymerization MethodHeat of Polymerization (kcal/mole of C=C)
Lauryl acrylate (LA) Peroxide initiated19.2 acs.org
Hexanediol (B3050542) diacrylate (HDDA) Peroxide initiated17.6 acs.org
Neopentyl glycol diacrylate (NPGDA) Peroxide initiated16.7 acs.org
Trimethylol propane (B168953) triacrylate (TMPTA) Peroxide initiated15.4 acs.org
Lauryl acrylate (LA) Photoactivated (40°C)17.4 acs.org
Hexanediol diacrylate (HDDA) Photoactivated (40°C)11.7 acs.org
Neopentyl glycol diacrylate (NPGDA) Photoactivated (40°C)8.2 acs.org
Trimethylol propane triacrylate (TMPTA) Photoactivated (40°C)9.1 acs.org
This compound (HDDA) Photoactivated (60°C)16.6 acs.org
Neopentyl glycol diacrylate (NPGDA) Photoactivated (60°C)9.7 acs.org
Trimethylol propane triacrylate (TMPTA) Photoactivated (60°C)10.2 acs.org

Temperature Modulated Differential Scanning Calorimetry (TMDSC) is an advanced thermal analysis technique that provides more detailed information than conventional DSC. researchgate.netresearchgate.net By superimposing a sinusoidal temperature modulation on a linear heating ramp, TMDSC can separate the total heat flow into reversing and non-reversing components. nih.gov The reversing signal is associated with changes in heat capacity, such as the glass transition, while the non-reversing signal relates to kinetic events like melting, crystallization, and curing. nih.gov

In the study of HDDA-based polymers, TMDSC is particularly useful for investigating the glass transition temperature (Tg) and the effects of copolymerization on thermal transitions. researchgate.net For example, in copolymers of HDDA and methyl methacrylate (B99206) (MMA), TMDSC has been used to study the glass transition and the frequency dependence of this transition by varying the modulation period. researchgate.net This technique allows for a more precise determination of the heat capacity and can help to understand the phase behavior and interactions within the copolymer system. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) and Photocalorimetry (DSPC)

Morphological and Microstructural Characterization

In the context of creating porous scaffolds for biomedical applications, the morphology of the polymer network is critical. nsf.gov Microfabrication techniques based on the photopolymerization of HDDA can create complex three-dimensional structures. nsf.gov The resulting microstructural features, such as pore size and interconnectivity, directly impact the material's suitability for applications like cell culture. researchgate.net

Scanning Electron Microscopy (SEM) for Polymer Beads and Films

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of polymer structures derived from HDDA.

In the fabrication of polymer microparticles, SEM is used to characterize the size and surface features of the resulting beads. For instance, polymer microparticles produced using a microfluidic droplet generator with a dispersed phase containing HDDA are analyzed by SEM to confirm their morphology. rsc.org Dry samples of these microparticles are typically sputter-coated with a thin layer of gold in an argon atmosphere to render them conductive before imaging. rsc.org This technique allows for detailed examination of the particle's sphericity, surface smoothness, and any potential defects. rsc.org

SEM is also employed to study the morphology of porous polymer structures. For example, in the creation of porous polymers from high internal phase emulsions (HIPEs) where HDDA is a component of the continuous phase, SEM imaging reveals the resulting cellular and interconnected porous architecture. mdpi.com It can distinguish between different morphologies, such as an open porous cellular structure versus a bicontinuous structure, which can be influenced by factors like surfactant concentration and the volume of the dispersed phase. mdpi.com

Furthermore, SEM is utilized to analyze the cross-section of hollow microvessels made from photopolymerized HDDA-based formulations, providing critical information on wall thickness and internal dimensions. nih.gov The technique has also been applied to examine the surface morphology of composite membranes and the fracture morphologies of industrial fibers, where HDDA might be used as a crosslinking agent. mdpi.com

Gel Fraction and Swelling Degree Measurements

Gel fraction and swelling degree are critical parameters for characterizing the network structure of crosslinked polymers, including those synthesized with HDDA.

Gel Fraction measurement quantifies the extent of crosslinking in a polymer network. It represents the insoluble portion of the polymer after extraction with a suitable solvent, indicating the effectiveness of the polymerization and crosslinking process. The gel fraction is determined by weighing a dried polymer sample, immersing it in a solvent (like tetrahydrofuran, THF) for an extended period to dissolve the uncrosslinked sol fraction, and then drying the remaining insoluble gel to a constant weight. The gel fraction is calculated as the ratio of the final dry gel weight to the initial sample weight. acs.org In studies of UV-cured coatings containing HDDA, an increase in the gel fraction with UV exposure time confirms the progress of crosslinking. researchgate.net

The Swelling Degree provides insight into the crosslink density of a polymer network. A lower swelling degree generally corresponds to a higher crosslink density, as the tightly linked polymer chains restrict the uptake of solvent. The equilibrium swelling ratio (ESR) is determined by immersing a dried, pre-weighed gel sample in a solvent until it reaches equilibrium swelling. The swollen gel is then weighed, and the ESR is calculated as the ratio of the mass of the swollen gel to the mass of the dry gel. acs.org For UV-cured coatings with a UDA/HDDA ratio of 50/50, the swelling degree was observed to decrease with increasing UV-exposure time, which is consistent with the formation of a more densely crosslinked network. researchgate.net

The interplay between gel fraction and swelling degree provides a comprehensive understanding of the network structure. For instance, in one study, as the UV exposure time increased, the gel fraction of an HDDA-containing coating increased, while its swelling degree decreased, demonstrating the progression of the photocrosslinking process. researchgate.net

Below is a table summarizing findings on gel fraction and equilibrium swelling ratio for a Poly(n-butyl acrylate)-DOT gel system, which can be analogous to systems involving HDDA as a crosslinker.

SampleGelation Time (min)Gel Fraction (%)Equilibrium Swelling Ratio (ESR)
PBA-DOT05597 ± 0.47.64 ± 0.22
PBA-DOT26094 ± 3.16.61 ± 0.21
PBA-DOT48093 ± 0.76.41 ± 0.40
PBA-DOT610090 ± 0.88.29 ± 0.21
PBA-DOT813588 ± 2.37.05 ± 0.33
PBA-DOT10no gelation in 24 h--
Data adapted from a study on a similar acrylate system, illustrating the typical relationship between formulation and gel properties. acs.org

Molecular Weight and Size Characterization of Polymer Fragments

Characterizing the molecular weight and size of polymer fragments is crucial for understanding the structure and properties of polymers synthesized using HDDA.

Capillary viscometry is a classical and accessible method for determining the viscosity-average molecular weight of polymers. This technique measures the flow time of a dilute polymer solution through a calibrated capillary tube (viscometer). The viscosity of the polymer solution is compared to that of the pure solvent to determine the relative viscosity, which can then be used to calculate the intrinsic viscosity. The Mark-Houwink equation relates the intrinsic viscosity to the molecular weight of the polymer. While direct application on crosslinked HDDA polymers is not feasible due to their insolubility, it can be applied to linear polymer analogues or to soluble fragments obtained from controlled degradation of the network. For instance, the viscosity of solutions containing poly(ethylene glycol diacrylate) (PEGDA), a related diacrylate, was measured using a Canon-Fenske viscometer to understand its influence on the formation of microvessels. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size distribution of small particles and molecules in suspension, such as polyplexes formed from HDDA-derived polymers. Polyplexes are nanoparticles formed by the electrostatic self-assembly of polymers (like poly(β-amino esters) synthesized from HDDA) and nucleic acids (like siRNA or pDNA).

DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. The technique also provides a polydispersity index (PDI), which indicates the breadth of the size distribution.

In the context of HDDA research, DLS is used to characterize the formation and stability of polyplexes. For example, poly(β-amino esters) synthesized using HDDA were complexed with siRNA, and DLS was used to measure the z-average particle hydrodynamic size and PDI at various weight-to-weight ratios of polymer to siRNA. nih.gov These measurements are critical for optimizing polyplex formulations for applications like gene delivery, as particle size is a key determinant of cellular uptake. nih.govnih.gov Zeta potential measurements are often performed in conjunction with DLS to determine the surface charge of the polyplexes, which also influences their interaction with cell membranes. nih.govnih.gov

The table below presents DLS data for polyplexes formed from a poly(β-amino ester) (pAPOL-1, synthesized using HDDA) and plasmid DNA.

N/P RatioHydrodynamic Diameter (DH, nm)Polydispersity Index (PDI)Zeta Potential (mV)
12224.2 ± 13.90.23 ± 0.0523.9 ± 1.3
14225.4 ± 11.20.23 ± 0.0224.3 ± 1.1
16215.1 ± 13.50.22 ± 0.0424.6 ± 1.4
N/P ratio refers to the molar ratio of basic amino acid residues in the polymer to DNA phosphates. Data is representative of polyplex characterization. dovepress.com

Capillary Viscometry

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are powerful analytical tools for the qualitative and quantitative analysis of residual monomers and other components in HDDA-based materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds. It is the method of choice for determining the amount of unreacted residual HDDA monomer in cured polymers, adhesives, and coatings.

The method involves separating the components of a sample in a gaseous mobile phase. The sample is first extracted from the polymer matrix using a suitable solvent. This extract is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" for identification.

GC-MS has been established for the simultaneous quantification of multiple residual monomers, including HDDA, in adhesives. chromatographyonline.com The method can achieve low limits of detection (LOD) and quantification (LOQ), often in the range of mg/L or mg/kg. chromatographyonline.comgoogle.com For instance, a GC-MS method was developed to detect the specific migration of 13 methacrylate monomers, including HDDA, from plastic products into food simulants. google.com This is crucial for assessing the safety of food packaging materials. The technique has also been used to identify HDDA as the causative agent in cases of allergic contact dermatitis from consumer products like hospital wristbands. researchgate.net

The table below shows typical parameters for a GC-MS method used for the analysis of residual monomers.

ParameterValue
Chromatographic Column DB-5ms (or equivalent), 30m x 0.25mm ID x 0.25µm film thickness
Injector Temperature 180 - 250 °C
Carrier Gas Flow Rate ~0.8 - 1.0 mL/min
Oven Temperature Program e.g., Start at 40-60°C, hold, then ramp to 200-240°C
Detection Mode Selected Ion Monitoring (SIM) for quantification
These parameters are illustrative and can be optimized for specific applications. chromatographyonline.comgoogle.com

High Performance Liquid Chromatography (HPLC) for Peptide Purity

High Performance Liquid Chromatography (HPLC) is a crucial analytical tool in contexts where HDDA-based materials are utilized as supports for chemical synthesis, such as in solid-phase peptide synthesis. While HPLC is also employed to assess the purity of the HDDA monomer itself and to monitor the concentration of unreacted monomer during polymerization, its application in peptide analysis is particularly noteworthy. uva.nl In this domain, HDDA can be copolymerized to create a cross-linked polymer resin support. researchgate.net Peptides are then synthesized on this support. After synthesis, the peptides are cleaved from the resin, and their purity is rigorously assessed using HPLC. researchgate.net

For instance, research on novel polymer supports for peptide synthesis, such as those made from butanediol (B1596017) dimethacrylate (a compound structurally related to HDDA), demonstrates the typical workflow. After synthesizing model peptides on the resin, the final products are analyzed by HPLC to confirm their purity. researchgate.net This analytical step is vital to validate the efficacy of the synthesis support and process. Similarly, HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) can be used to identify and analyze the products formed during the photolysis of initiator systems in the presence of HDDA, providing insights into the photoinitiation mechanisms. sjtu.edu.cn

The general approach for analyzing HDDA monomer involves reverse-phase (RP) HPLC methods, which can effectively separate the monomer from impurities or related degradation products. For example, in studies monitoring photopolymerization rates, HPLC can determine the amount of unreacted monomer over time. uva.nl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the structural analysis of polymers, including those derived from HDDA. researchgate.net It provides information on absolute molecular weights, molecular weight distributions, and the structure of polymer end-groups and repeating monomer units. bruker.com This method has become a routine tool for polymer characterization, complementing traditional techniques like NMR. researchgate.net

In research involving HDDA as a cross-linker for polymer supports in peptide synthesis, MALDI-TOF MS is used to characterize the final synthesized peptides. researchgate.net This analysis confirms the molecular weight of the peptides, corroborating the success of the synthesis on the HDDA-based resin. researchgate.net

The application of MALDI-TOF MS extends to the detailed analysis of complex polymer structures. For example, in the study of polyesters, the technique can elucidate the repeating units and end-groups, and even help in understanding monomer reactivity in copolyesterifications by analyzing the composition of longer polymer chains. rsc.orgnih.gov The process involves co-crystallizing the polymer sample with a matrix (e.g., 2,5-dihydroxybenzoic acid) and an ionization agent on a target plate, which is then analyzed by the mass spectrometer. rsc.org

However, the analysis of polymers with wide molecular weight distributions (polydispersity > 1.2) can be challenging due to mass discrimination effects related to sample preparation, desorption/ionization processes, and instrument detection systems. nih.gov

Specialized Techniques for Radical Detection and Kinetics

Understanding the fundamental mechanisms of polymerization requires specialized techniques that can detect short-lived radical species and measure their reaction kinetics.

Pulse Radiolysis with Optical Detection

Pulse radiolysis is a key time-resolved technique used to study the initial stages of radiation-induced polymerization of monomers like HDDA. osti.govresearchgate.net The method involves irradiating a sample with a short, intense pulse of high-energy electrons (e.g., from a Van de Graaff accelerator), which generates reactive species. nih.gov The subsequent reactions of these species are monitored in real-time using optical absorption spectroscopy. osti.gov

Studies on HDDA in cyclohexane (B81311) solution using pulse radiolysis have provided significant insights into its polymerization mechanism. osti.govakjournals.com Upon irradiation, transient absorption spectra are observed, which are attributed to the formation of α-carboxyalkyl radicals. osti.gov The decay kinetics of these radicals follow a second-order process. osti.gov

Key findings from pulse radiolysis studies of HDDA include:

Radical Identification : A transient light absorption with a shoulder at 310 nm is observed, characteristic of α-carboxyalkyl radicals. osti.gov

Kinetics : The radicals produced from HDDA decay in a second-order process in cyclohexane. osti.gov In the presence of oxygen, slower-decaying peroxy radicals are formed. osti.gov

Oligomer Formation : As the monomer concentration increases, changes in the transient absorption spectra, such as the appearance of a second peak around 330 nm, indicate the onset of oligomer radical formation. akjournals.com

Initiation Mechanism : The results support a radical-initiated polymerization mechanism. osti.gov The process is primarily initiated by the attachment of thermalized electrons to the carbonyl group of the acrylate, followed by protonation to form the neutral free radical species that begin the polymer chain growth. mdpi.com

Rheological Characterization of HDDA Formulations and Networks

Rheology, the study of the flow of matter, is critical for characterizing HDDA formulations, especially for applications like coatings, adhesives, and 3D printing resins where viscosity and viscoelastic properties dictate processability and final performance. researchgate.net

The viscosity of HDDA-based formulations is a key parameter. Pure HDDA is a low-viscosity monomer, which is advantageous for achieving high solid loadings in formulations, such as ceramic suspensions for stereolithography. mdpi.comresearchgate.net The introduction of fillers (e.g., zirconia, silica) or other polymers significantly alters the rheological behavior. mdpi.comcnrs.fr

Research on zirconia suspensions for 3D printing shows that HDDA-based slurries typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate, a property suitable for stereolithography. mdpi.comsemanticscholar.org The viscosity is highly dependent on the concentration and type of surfactant used to disperse the ceramic particles. mdpi.comsemanticscholar.org

The rheological properties of UV-curable systems containing HDDA are also studied during the curing process using techniques like in-situ UV-rheometry. researchgate.netktu.edu These measurements track the change in properties like storage modulus (G') and complex viscosity (η) upon UV irradiation. A rapid increase in G' and η signifies the formation of a three-dimensional polymer network as the liquid resin transforms into a solid gel. ktu.edu

The table below summarizes findings from a rheological study of frontally polymerizable formulations containing varying amounts of HDDA, showing the effect on gel time and the stiffness of the resulting gel (indicated by the storage modulus, G'). researchgate.net

Table 1: Rheological Data for Frontally Polymerizable HDDA Formulations Data derived from a study on dual curing systems. researchgate.net

Formulation IDHDDA ContentGel Time (t_gel / min)Storage Modulus at 60 min (G'_60 / Pa)
FP_5HDDA-BCPC5%-Low (still liquid)
FP_10HDDA-BCPC10%~25~1000

Theoretical and Computational Modeling of Hdda Polymerization and Network Structure

Molecular Dynamics (MD) Simulations of HDDA Polymer Networks

Molecular Dynamics (MD) simulations have emerged as a powerful tool for investigating the free-radical polymerization of multifunctional acrylates like HDDA. uva.nlrsc.org These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the formation of the polymer network in situ. uva.nlnih.gov In a typical simulation setup, thousands of HDDA molecules are placed in a simulation cell and equilibrated. uva.nl The polymerization is then initiated, often by designating a small fraction of monomers as reactive (radicals), and new covalent bonds are formed when reactive sites come within a predefined proximity of each other. uva.nlresearchgate.net

A common approach utilizes a united-atom (UA) coarse-grained model, where hydrogen atoms are grouped with their neighboring carbons to reduce computational cost. uva.nl The interactions between these groups are governed by force fields, such as the TraPPE-UA force field, which are adapted for crosslinking simulations. uva.nl

Table 1: Example Parameters for MD Simulation of HDDA Polymerization uva.nl

ParameterValue / Description
System Size2000 HDDA molecules
Force FieldTraPPE-UA (modified with harmonic bonds)
Initial StateRandomly packed molecules in a 3D periodic cell
EquilibrationNVT ensemble at 600 K, followed by NPT ensemble at 600 K
Simulation SoftwareLAMMPS
Initiation5% of monomers designated as reactive at the start

The evolution of the network can be tracked by analyzing the degree of each monomer, which is the number of other monomers it is connected to. uva.nl Initially, monomers have a degree of zero. As reactions occur, monomers with degrees of one and two (linear chains) form. researchgate.net At higher conversions (e.g., around 50%), the formation of molecules with degrees three and four begins to dominate, indicating a significant increase in crosslinking. researchgate.net A crosslink is defined as a monomer connected to more than two other monomers, effectively linking different polymer chains. researchgate.net

The gel point, the critical moment when a continuous, macroscopic network spans the entire system, is a key property that can be predicted from MD simulations. uva.nl One common method identifies the gel point as the bond conversion at which a "giant component" (a single, connected cluster containing a significant fraction of the monomers) is formed. uva.nlrsc.org For simulated HDDA systems, this method places the gel point at a bond conversion of approximately 0.18. uva.nlrsc.orgscience.gov

Simulations show a clear relationship between bond conversion and the formation of crosslinks. researchgate.net The process can be seen as having three stages: an initial period of chain growth, followed by a rapid increase in crosslink density, and finally a slowing down of reactions as mobility becomes highly restricted. researchgate.net After the gel point, the curing process primarily serves to increase the density of these crosslinks within the already-formed network. uva.nl

Investigating Network Topology and Evolution

Dynamic Models for Photopolymerization

Dynamic mathematical models are essential for predicting the reaction behavior of HDDA during photopolymerization, especially in industrial settings like coatings and 3D printing. researchgate.netutexas.edu These models typically consist of a set of differential equations that track the concentrations of key chemical species over time. researchgate.netresearchgate.net

For simplified systems, Ordinary Differential Equations (ODEs) can be used to model the time-varying concentrations of the monomer, initiator, oxygen (which inhibits the reaction), and various types of radical end groups. researchgate.netresearchgate.netresearchgate.net These models can account for complex reaction schemes, including branching, backbiting, and cyclization reactions, as well as diffusion-dependent reaction rates that become important as the system vitrifies. researchgate.net Some proposed kinetic models for HDDA polymerization contain as many as 40 adjustable parameters to capture the intricate kinetics. researchgate.net

However, in many applications, spatial variations are critical. To capture these, Partial Differential Equation (PDE) models are employed. researchgate.netresearchgate.net For the photopolymerization of an HDDA film, a PDE-based model can predict both the time and spatial evolution of vinyl group conversion and the concentrations of monomer, initiator, and radicals throughout the film's thickness. researchgate.netresearchgate.netresearchgate.net

A primary cause of spatial gradients in photopolymerization is the attenuation of UV light as it passes through the resin, which is often coupled with oxygen inhibition near the surface. researchgate.netmdpi.com PDE models can explicitly account for these effects. researchgate.netresearchgate.net

Furthermore, the polymerization of acrylates is accompanied by significant volume shrinkage, which can be followed by swelling. researchgate.netcolab.ws Advanced dynamic models have been developed that incorporate these dimensional changes. researchgate.netresearchgate.netwiley.com One such model for the HDDA/BAPO system consists of 14 coupled PDEs that track changes in film thickness along with the spatially and temporally varying concentrations of seven types of radicals and other species. researchgate.netresearchgate.netresearchgate.net The inclusion of shrinkage has a noticeable impact on model predictions; for a range of simulated conditions, a discrepancy of approximately 9% was found between the predicted vinyl conversions of a model with shrinkage and one without. researchgate.netresearchgate.net This difference becomes more pronounced for thin films or low light intensities, underscoring the importance of including these physical phenomena for accurate process simulation. researchgate.netresearchgate.net

Table 2: Features of Dynamic Models for HDDA Photopolymerization researchgate.netresearchgate.netresearchgate.net

Estimation of Kinetic and Transport Parameters

The estimation of kinetic and transport parameters is fundamental to accurately modeling the polymerization of 1,6-Hexanediol (B165255) diacrylate (HDDA). These parameters govern the reaction rates, the diffusion of species, and the evolution of the polymer network structure. Dynamic models for the photopolymerization of HDDA often incorporate a significant number of adjustable parameters to accurately reflect the complex processes involved, such as branching, backbiting, and cyclization. researchgate.net

One approach involves developing a dynamic model that tracks the time-varying concentrations of the monomer, oxygen, and various radical end groups using a system of ordinary differential equations. researchgate.net In such models, which can contain as many as 40 adjustable kinetic and free-volume parameters, experimental data are crucial for parameter estimation. researchgate.net Data from techniques like real-time Fourier Transform Infrared (FTIR) spectroscopy, which measures vinyl group conversion under different light intensities and exposure times, are used to fit the model and estimate the parameters. researchgate.net

For copolymerization systems involving HDDA, kinetic models are developed that incorporate free volume theory and changes in kinetic constants as a function of monomer conversion. acs.org In these cases, a particle swarm optimization protocol can be employed to find the set of kinetic parameters that best fits the experimental data. acs.org For instance, in studies of HDDA copolymerization with monoacrylates like Hexyl acrylate (B77674) (HA) and Tetrahydrofurfuryl acrylate (THFFA), the kinetic parameters for HDDA were determined independently from each copolymerization data set and found to be consistent. acs.org

Molecular dynamics (MD) simulations provide another powerful tool for estimating transport parameters. By performing simulations under specific conditions (e.g., NVT ensemble at 300 K), properties like self-diffusivity coefficients and viscosity can be calculated, offering insight into monomer mobility during the polymerization process. uva.nl The kinetics of radiation-induced polymerization also offer insights. The process can be divided into different kinetic regimes. At low conversion, the initial polymerization rate is proportional to the square root of the dose rate, which is characteristic of bimolecular termination in free-radical chain processes. nih.gov

Table 1: Methods for Estimating Kinetic and Transport Parameters in HDDA Polymerization

Parameter Type Estimation Method Relevant Findings Source(s)
Kinetic Parameters Dynamic Modeling with Experimental Fitting (FTIR) A model with 40 adjustable parameters was developed to describe photopolymerization, including branching and cyclization. researchgate.net
Kinetic Parameters Particle Swarm Optimization Optimized kinetic parameters for HDDA in copolymerization systems with HA and THFFA. acs.org
Transport Parameters Molecular Dynamics (MD) Simulations Calculation of self-diffusivity coefficients and viscosity from NVT simulations. uva.nl
Rate Constants (kp, kt) Analysis of Radiation-Induced Polymerization Data At low conversion, polymerization rate follows square root dependence on dose rate, typical for bimolecular termination. nih.gov

Free Volume Theory Applications in Photopolymerization Kinetics

Free volume theory is essential for describing the diffusion-controlled nature of HDDA photopolymerization, especially as the system transitions from a liquid monomer to a solid, cross-linked polymer. As polymerization proceeds, the conversion of monomer to polymer leads to a decrease in the available free volume, which in turn hinders the mobility of reacting species. This diffusion limitation significantly affects the reaction kinetics, particularly the termination and propagation steps.

Kinetic models for HDDA photopolymerization frequently incorporate free volume theory to account for the changes in reaction diffusion as a function of conversion. acs.org A computer model for the block three-dimensional free-radical polymerization of HDDA utilizes the free volume model to describe the diffusion inhibition of the reaction. researchgate.net This approach allows for an adequate description of the experimental conversion rate curves and shows how the rate constant of the propagation reaction changes with increasing conversion. researchgate.net

The theory is applied by relating the diffusion-dependent reaction rates to the fractional free volume. As the polymer network forms and the glass transition temperature (Tg) of the system increases towards the curing temperature, the free volume diminishes, causing the rate constants to decrease. This auto-deceleration is a key feature of multifunctional acrylate polymerization. Models incorporating free volume parameters can successfully predict the nonlinear changes in kinetics observed experimentally, such as the limiting conversion seen in many systems. acs.org Experimental data for HDDA polymerization have shown good agreement with predictions from free volume theory, validating its application. science.gov

Table 2: Application of Free Volume Theory in HDDA Photopolymerization

Phenomenon Role of Free Volume Theory Model Outcome Source(s)
Diffusion Inhibition Describes the reduction in reaction rates due to decreased molecular mobility. Provides an adequate description of experimental conversion rate curves. researchgate.net
Auto-deceleration Explains the decrease in propagation and termination rate constants as free volume shrinks with increasing conversion. Predicts the evolution of kinetic constants as a function of conversion. acs.org
Limiting Conversion Attributes the cessation of polymerization before 100% conversion to the trapping of radicals in the vitrified network where mobility is severely restricted. Models nonlinear kinetic changes and predicts ultimate conversion levels. acs.org
Model Validation Experimental data on polymerization rates and conversion gradients. Predictions of models incorporating free volume theory show good agreement with experimental results. science.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental reaction mechanisms in HDDA polymerization at an atomic level. umich.eduumich.edu These computational methods can be used to analyze reaction pathways, determine the geometries of transition states, and calculate the activation energies for specific reaction steps, which is often difficult to achieve through experimental means alone. umich.eduumich.edunih.gov

In the context of polymer networks containing HDDA as a cross-linker, quantum chemical calculations have been employed to understand the mechanochemical activation of specific molecules. For example, calculations at the B3LYP level of theory with the LANL2DZ basis set were used to simulate the effect of applying a tensile force to a mechanophore within a polymer network. umich.eduumich.edu These simulations revealed the reaction paths for mechanophore activation at various applied forces and showed how increasing tensile force lowers the activation energy for the release of specific chemical species. umich.eduumich.edu

While comprehensive reaction pathway analysis for the entire HDDA polymerization is computationally intensive, these calculations provide crucial insights into specific, elementary reactions. acs.org They can assist in the interpretation of experimental data and help elucidate complex reaction pathways. science.gov For instance, in related acrylate systems, quantum chemical calculations have demonstrated how different halogenated monomers follow distinct pathways to generate initiating radical species, cleaving at different bonds. science.gov This highlights the capability of these computational methods to predict and explain reactivity, guiding the design of new materials and synthetic methodologies. nih.gov

Table 3: Quantum Chemical Calculation Applications for Reaction Analysis

Research Area Computational Method Key Findings Source(s)
Mechanophore Activation Density Functional Theory (DFT) at B3LYP/LANL2DZ level. Simulated the lowering of activation energy for N-Heterocyclic Carbene (NHC) release from a mechanophore under applied tensile force in a network cross-linked with HDDA. umich.eduumich.edu
Reaction Pathway Elucidation Quantum Chemical Calculations Assisted in analyzing possible reaction pathways and interpreting experimental data for the generation of radical species from halogenated monomers. science.gov
Predictive Chemistry General Quantum Chemical Methods Used to estimate chemical reaction pathways, including transition state energies, to predict unknown reactions and guide synthetic strategies. nih.gov

Advanced Research Applications of Hexanediol Diacrylate Based Materials

Polymer Systems for Sensing and Photonics

The unique properties of polymers derived from hexanediol (B3050542) diacrylate make them suitable for sophisticated applications in sensing and photonics. These materials can be engineered into specific microstructures and combined with nanoparticles to create functional composites with enhanced capabilities.

Poly(1,6-hexanediol diacrylate) (PHDA)-Based Microspheres and Microcapsules

Poly(1,6-hexanediol diacrylate) (PHDA) is synthesized from the monomer 1,6-hexanediol (B165255) diacrylate and is used to create polymer microspheres and bifunctional microcapsules. sigmaaldrich.comcenmed.com These microstructures are valuable in applications such as drug delivery, sensing, and photonics. sigmaaldrich.com Microfluidic techniques have enabled the production of highly uniform PHDA-based microspheres and microcapsules with coefficients of variation below 2%. lboro.ac.uk This level of control over size and morphology is a significant advantage over traditional methods like dispersion or emulsion polymerization. lboro.ac.uk

Furthermore, research has demonstrated the synthesis of PHDA-based microspheres embedded with graphene microparticles. researchgate.net These composite microspheres have been utilized as a sorbent in dispersive solid-phase microextraction for the determination of rare earth elements in industrial leachate, showcasing their potential in environmental sensing and analysis. researchgate.net

Integration with Nanoparticles (e.g., TiO₂) for Enhanced Functionality

The functionality of PHDA-based materials can be significantly enhanced by integrating nanoparticles. For instance, embedding titanium dioxide (TiO₂) nanoparticles into a PHDA polymer matrix results in a composite with applications in photonics and sensing. sigmaaldrich.comsigmaaldrich.comcenmed.com

A key application of these TiO₂/PHDA composites is in photocatalysis. acs.orgresearchgate.net The immobilization of TiO₂ nanoparticles within the polymer microspheres addresses the challenge of recovering the nanoparticles after water treatment. acs.orgresearchgate.net Research has shown that these composite microspheres can effectively degrade pollutants like methylene (B1212753) blue from aqueous solutions under UV irradiation. acs.orgresearchgate.net The fast, 'on-the-fly' photopolymerization process used in their fabrication ensures a uniform distribution of TiO₂ within the polymer network. acs.orgresearchgate.net

The inclusion of TiO₂ not only imparts photocatalytic activity but also improves the thermal properties of the polymer. The thermal degradation temperature of the PHDA material has been observed to increase from 364 °C to 389 °C with the addition of TiO₂. acs.org Additionally, these composites can be fabricated into bifunctional microcapsules with an aqueous or liquid paraffin (B1166041) core, demonstrating their versatility for encapsulation applications. acs.orgresearchgate.net

ParameterResultReference
Methylene Blue Degradation80% degradation of a 1 ppm solution in 9 hours acs.orgresearchgate.net
UV Irradiation0.9 mW/cm² at 365 nm acs.orgresearchgate.net
Thermal Degradation Temp. (Pure PHDA)364 °C acs.org
Thermal Degradation Temp. (PHDA/TiO₂)389 °C acs.org
Encapsulation Efficiency (Calcein)100% acs.orgresearchgate.net

Functional Polymers in Energy Storage and Conversion

Hexanediol diacrylate is a component in the development of functional polymers for energy applications, including advanced battery and fuel cell technologies.

Polymer Electrolytes for Lithium Batteries

HDDA is used as a monomer in the synthesis of polyurethane acrylate (B77674) (PUA), which can be formulated into polymer electrolytes for lithium batteries. sigmaaldrich.comcenmed.comsigmaaldrich.com In some research, HDDA has been used in the in situ polymerization of gel polymer electrolytes (GPEs). mdpi.com For example, a sandwich-structured GPE was created by polymerizing polyacrylonitrile (B21495) (PAN), trimethylolpropane (B17298) trimethacrylate (TMPTMA), and HDDA. mdpi.com

Quasi-solid copolymer electrolytes have also been prepared using HDDA as a cross-linker. acs.org These electrolytes, which can incorporate other components like triethylene glycol diacrylate (TEGDA), are being investigated to improve the cycling stability of lithium metal batteries. acs.org

Proton-Conductive Membranes for Fuel Cells

In the field of fuel cells, HDDA plays a role as a cross-linking agent in the creation of proton-conductive membranes. nih.govsigmaaldrich.com One approach involves the copolymerization of a divinylsilyl-11-silicotungstic acid with butyl acrylate and HDDA. nih.govsigmaaldrich.com This process results in a hybrid inorganic-organic polymer that can be formed into a free-standing, acidified film suitable for use as a proton-exchange membrane in fuel cells. researchgate.net

These membranes are designed to have high proton conductivity, a critical requirement for efficient fuel cell operation. mdpi.com The resulting materials have shown practical proton conductivities, with research indicating that these first-generation membranes exhibit promising proton transport characteristics. nih.govsigmaaldrich.com The structure of these hybrid polymers involves clusters of polyoxometalates, which contribute to proton diffusion. nih.govsigmaaldrich.com

ApplicationPolymer SystemKey ComponentsReference
Lithium BatteriesPolyurethane Acrylate (PUA) Electrolytes1,6-Hexanediol Diacrylate sigmaaldrich.comcenmed.comsigmaaldrich.com
Lithium BatteriesGel Polymer Electrolyte (GPE)PAN, TMPTMA, HDDA mdpi.com
Fuel CellsProton-Conductive MembraneDivinylsilyl-11-silicotungstic acid, Butyl acrylate, HDDA nih.govsigmaaldrich.com

Materials for Additive Manufacturing and Microfabrication

This compound is a widely used material in additive manufacturing, particularly in stereolithography and other photopolymerization-based 3D printing techniques. sigmaaldrich.comnsf.govcambridge.org Its low viscosity and high reactivity contribute to short printing times and high-resolution fabrication. nsf.govcambridge.org

HDDA is often used as a reactive diluent in photoresin formulations for techniques like projection microstereolithography (PµSL). nsf.govresearchgate.net This method allows for the layer-by-layer fabrication of complex three-dimensional structures with resolutions on the micrometer scale. nsf.govresearchgate.net For instance, composite hydrogels of HDDA and polyethylene (B3416737) glycol acrylate have been developed that offer high printing efficiency at a resolution of approximately 5 µm. nsf.govcambridge.org

In the context of digital light processing (DLP) additive manufacturing, HDDA is a component of photoresins that can be cured using visible light. researchgate.net Its versatility allows for its inclusion in various formulations, including those for creating silicones and hydrogels. researchgate.net The ability to be used in vat photopolymerization processes makes HDDA a key material in the rapid prototyping and manufacturing of customized objects. acs.org

TechnologyApplication of HDDAKey FeatureReference
Projection Microstereolithography (PµSL)Component of composite hydrogelsHigh printing efficiency (~5 µm resolution) nsf.govcambridge.org
Digital Light Processing (DLP)Component of photoresinsCures under visible light researchgate.net
StereolithographyEfficient polymer for high-resolution printingShort printing times nsf.govcambridge.org
Vat PhotopolymerizationLiquid photopolymer componentEnables light-activated polymerization acs.org

Binders for Microstereolithography (MSL) in Ceramic Fabrication

In the field of ceramic fabrication, microstereolithography (MSL) and related vat polymerization techniques are employed to create complex, three-dimensional ceramic components with high precision. rroij.com In these processes, a photocurable resin acts as a binder for ceramic powders, forming a "green" part that is subsequently heat-treated to remove the polymer and sinter the ceramic particles into a dense, final object. ripublication.com

1,6-Hexanediol diacrylate is frequently selected as a key monomer in these binder systems. nih.gov It is mixed with ceramic nanoparticles, such as alumina (B75360) or hydroxyapatite, along with a photoinitiator and dispersants to form a stable, UV-curable suspension or slurry. ripublication.comnih.gov The low viscosity of HDDA is advantageous for achieving high solid loading of the ceramic powder within the resin, a critical factor for producing dense final parts. rroij.comnih.gov

During the MSL process, UV light is projected onto the ceramic suspension, causing the HDDA to polymerize and form a crosslinked polymer network that encapsulates the ceramic particles. nih.gov This solidifies the material layer by layer to build the desired geometry. Research has demonstrated the successful fabrication of ceramic micro-components using slurries containing up to 40 vol% of ceramic nanopowders in an HDDA-based resin. nih.gov The compatibility between the dispersant-treated ceramic particles and the HDDA monomer is crucial for maintaining a stable suspension and achieving homogeneous green parts. nih.gov

ComponentFunction in Ceramic SlurryReference
1,6-Hexanediol diacrylate (HDDA) Primary monomer, forms the polymer binder network. ripublication.comnih.gov
Ceramic Nanoparticles (e.g., Al₂O₃, HA) The structural material of the final component. rroij.comripublication.comnih.gov
Photoinitiator (e.g., TPO) Initiates polymerization upon UV exposure. nih.gov
Dispersant (e.g., Oleic acid) Ensures stable and homogeneous dispersion of ceramic particles. nih.gov

UV-Curable Resins for 3D Printing (e.g., Stereolithography)

HDDA is a fundamental component in many UV-curable resins for stereolithography (SLA) and Digital Light Processing (DLP) 3D printing technologies. alberts.edu.inhud.ac.uk It primarily functions as a reactive diluent, a monomer added to oligomer-based formulations to reduce viscosity and modify the properties of the cured material. alberts.edu.inrsc.org The inclusion of HDDA, which possesses two acrylate functional groups, increases the crosslink density of the final polymer network. researchgate.net

Research has shown that varying the concentration of HDDA in resin formulations allows for the precise tuning of the material's mechanical properties. alberts.edu.in For instance, in polyurethane acrylate (PUA) or polyester (B1180765) acrylate (PEA) systems, increasing the HDDA content can enhance tensile strength, Young's modulus, and thermal stability. alberts.edu.inrsc.orgresearchgate.net One study systematically investigated the effects of different reactive diluents and found that while a trifunctional acrylate (TMPTA) significantly increased tensile strength, it also led to decreased impact strength. researchgate.net Formulations combining HDDA with other acrylates can be optimized to balance properties like strength and flexibility. hud.ac.ukresearchgate.net

The rapid polymerization rate of HDDA is also a key advantage, enabling fast curing times essential for high-speed 3D printing processes like Continuous Liquid Interface Production (CLIP). nih.gov

Resin FormulationEffect of HDDA AdditionReference
Suberic acid-derived PUAImproved thermal stability, tensile strength, and surface properties. alberts.edu.inrsc.org
Acryl-PTMG-MDI PolyurethaneOptimized viscosity for DLP printing, improved flexural resolution. hud.ac.uk
Polyester Acrylate (PEA)Increased crosslink density; used in combination with other acrylates to balance mechanical properties. researchgate.net

Microfluidic Cell Fabrication

HDDA-based photopolymers are instrumental in the fabrication of microfluidic devices, often referred to as "lab-on-a-chip" systems. These devices require the precise creation of micro-scale channels and chambers. High-resolution 3D printing techniques, such as custom-built DLP-SLA printers, utilize HDDA in resin formulations to accurately generate features as small as 10 µm. orientjchem.org

In one study, a resin composed of 98.6% HDDA was used to fabricate a microfluidic platform for blood plasma separation. orientjchem.org The inherent properties of the cured HDDA polymer can be further modified. For example, a post-printing surface treatment involving flowing a hydrophobic monomer like lauryl acrylate or more HDDA through the microchannels and exposing the device to UV light can render the surfaces more hydrophobic. This is critical for applications involving the generation of aqueous droplets in an oil phase, preventing droplet adhesion and unwanted wetting of the channel walls.

Furthermore, HDDA is used in microfluidic emulsification to produce highly uniform polymer microspheres and microcapsules. rroij.comorientjchem.org By generating droplets of an HDDA-containing oil phase within a continuous aqueous phase inside a microfluidic device and then exposing them to UV light "on the fly," researchers can create solid polymer microspheres or core-shell microcapsules with precisely controlled size and shell thickness. rroij.com This method has been used to encapsulate materials like n-heptadecane for thermal energy storage and TiO₂ nanoparticles for photocatalysis. orientjchem.org

Crosslinked Polymer Supports in Organic Synthesis and Catalysis

In addition to its use in monolith materials, HDDA serves as a critical crosslinking agent in the synthesis of polymer beads for use as solid supports in chemical reactions. These supports offer significant advantages by simplifying the separation of the catalyst or synthesis substrate from reaction products, enabling easier purification and catalyst recycling. alberts.edu.in

Solid-Phase Peptide Synthesis Resins

HDDA has been successfully used as a crosslinker to create novel polystyrene-based resins for solid-phase peptide synthesis (SPPS). nih.govrsc.org Traditionally, divinylbenzene (B73037) (DVB) is used to crosslink polystyrene, but the resulting resins can be rigid and hydrophobic, which sometimes hinders the synthesis of complex or hydrophobic peptides. alberts.edu.in

Resins prepared by the copolymerization of styrene (B11656) with HDDA (PS-HDDA) offer a more flexible polymer backbone due to the six-carbon chain of the HDDA molecule. alberts.edu.inorientjchem.org This increased flexibility, combined with favorable swelling characteristics, facilitates more effective solvation of the polymer support and better access of reagents to the growing peptide chain. orientjchem.org Research has demonstrated the successful synthesis of hydrophobic peptide sequences, such as partial sequences of thioredoxin, on 2% HDDA-crosslinked polystyrene supports in good yield and purity. nih.govorientjchem.org Similarly, a 13-residue fragment of seminalplasmin (B1575899) was effectively synthesized on a newly developed HDDA-crosslinked resin. rsc.org The chemical inertness and stability of the HDDA-based resin under standard SPPS conditions are key to its successful application. rsc.orgnih.gov

Heterogeneous Catalyst Supports

HDDA-crosslinked polystyrene (PS-HDDA) has emerged as a superior alternative to traditional PS-DVB supports for heterogeneous catalysis. rroij.comorientjchem.org The rigidity and hydrophobicity of PS-DVB can limit metal ion uptake and reduce catalytic efficiency. alberts.edu.inorientjchem.org In contrast, PS-HDDA provides a more flexible microenvironment for the anchored catalytic species and possesses a more optimal hydrophobic-hydrophilic balance due to the presence of ester groups in the crosslinker. rroij.comalberts.edu.in

This enhanced flexibility and accessibility allow for improved rotational and translational motion of the supported catalyst, which can lead to higher catalytic activity compared to unsupported or DVB-supported systems. orientjchem.org For example, a PS-HDDA-supported Cobalt (II) complex was developed as a novel and efficient heterogeneous catalyst for the degradation of Methylene Blue dye in synthetic wastewater, demonstrating its potential in environmental remediation applications. rroij.comorientjchem.org The polymer support allows for the easy separation and potential recycling of the catalyst from the treated water. alberts.edu.in

Optimization of Swelling Properties for Reagent Access

The performance of a crosslinked polymer support in both SPPS and heterogeneous catalysis is critically dependent on its ability to swell in appropriate solvents. alberts.edu.in Swelling creates a gel-like phase, allowing reagents in the solvent to diffuse through the polymer network and access the reactive sites. ripublication.com The degree of swelling is directly influenced by the crosslinking density. alberts.edu.in

Systematic studies on PS-HDDA resins have shown that the extent of swelling is inversely proportional to the percentage of HDDA used as a crosslinker. ripublication.comalberts.edu.in For instance, a 2% HDDA-crosslinked polystyrene resin exhibits higher swelling in various organic solvents compared to resins with higher crosslinking densities (e.g., 4%, 6%, 8%). ripublication.com This optimal swelling facilitates a higher degree of reagent penetration, leading to more efficient reactions, as seen in the high yield and purity of peptides synthesized on these supports. orientjchem.org The ability to tune the swelling properties by adjusting the HDDA content allows for the optimization of the resin for specific applications, ensuring a balance between mechanical stability and reagent accessibility. ripublication.comalberts.edu.in

SolventSwelling of 2% PS-HDDA (mL/g)Swelling of 8% PS-HDDA (mL/g)Reference
Dichloromethane (DCM) 10.016.44 ripublication.com
N,N-Dimethylformamide (DMF) 7.515.68 ripublication.com
N-Methyl-2-pyrrolidone (NMP) 9.266.38 ripublication.com

Polymer Composites and Network Modification

1,6-Hexanediol diacrylate (HDDA) is a difunctional monomer frequently utilized as a cross-linking agent in polymer science. cenmed.comwikipedia.org Its presence in polymer formulations allows for the formation of robust networks, leading to enhanced material properties such as adhesion, hardness, and resistance to abrasion and heat.

Modification of Cellulose (B213188) Materials

HDDA serves as a cross-linking agent, often used with a photocatalytic system, to modify cellulose-based materials. cenmed.com This process results in a crosslinked cellulose material with potential applications in papermaking, textiles, and the creation of biomedical devices. cenmed.com

In one area of research, HDDA was one of several UV-reactive compounds tested to improve the stiffness of paper. ncsu.edu While the trifunctional monomer, trimethylolpropane triacrylate (TMPTA), showed the most significant increase in strength properties, the study included HDDA at a concentration of 15% by weight of the paper sheets. ncsu.edu The modification of cellulose can also be achieved by first introducing acrylic groups to the cellulose structure, which can then be polymerized using UV radiation. ncsu.edu

Another study focused on creating green nanocomposites using acrylated epoxidized soybean oil (AESO) as the oligomer and HDDA as a reactive diluent, with nanocellulose as reinforcement. mdpi.com The resin formulation included AESO, HDDA, and TMPTA. nih.govacs.org The addition of cellulose nanocrystals (CNCs) and cellulose nanofibers (CNFs) was found to impact the material's properties, with CNCs showing a stronger interaction with the polymer matrix. mdpi.com The thermal stability of these composites is influenced by the presence of the reactive diluent. mdpi.com

The following table summarizes the composition of a resin used in the development of bio-based composites with nanocellulose.

Table 1: Resin Composition for Nanocellulose Composites

Component Weight Percentage (%)
Acrylated Epoxidized Soybean Oil (AESO) 65
1,6-Hexanediol diacrylate (HDDA) 30

Data sourced from multiple studies on bio-based resins. nih.govacs.orgmdpi.com

Vulcanization and Property Enhancement of Natural Rubber

HDDA is employed in the vulcanization of natural rubber (NR), a process that enhances its mechanical properties. nrct.go.thtuengr.com In radiation vulcanization, HDDA acts as a sensitizer (B1316253), a substance that facilitates the cross-linking of polymer chains when exposed to radiation. Studies have shown that the quantity of HDDA used can be adjusted to improve the tensile strength of the resulting radiation-prevulcanized natural rubber latex (RVNRL). For instance, using 3.5 parts per hundred rubber (phr) of HDDA as a sensitizer and irradiating at a minimum dose of 12 kGy resulted in RVNRL with a tensile strength of 26.82 MPa.

In UV irradiation vulcanization of natural rubber latex, HDDA has been shown to produce an effective crosslink, leading to enhanced tensile strength and thermal stability. nrct.go.thtuengr.com When comparing different acrylate monomers, NR latex formulated with HDDA exhibited the highest tensile strength (11.444 MPa) and a crosslink density of 6.254 x 10⁻⁶ mole/g. nrct.go.th This is attributed to the two polyfunctional groups in HDDA and its ability to effectively migrate into the NR latex particles. nrct.go.th

A hybrid vulcanization method combining radiation and peroxide has also been explored to improve the tensile strength of RVNRL. akademisains.gov.my In this system, HDDA acts as the sensitizer for radiation vulcanization, while a co-sensitizer is used for peroxide vulcanization. akademisains.gov.my This hybrid approach yielded films with a tensile strength of 26.7 MPa, a significant increase compared to films vulcanized by radiation alone. akademisains.gov.myscribd.com

The table below presents a comparison of the mechanical properties of natural rubber vulcanized using different methods involving HDDA.

Table 2: Mechanical Properties of Natural Rubber Vulcanized with HDDA

Vulcanization Method HDDA Concentration (phr) Tensile Strength (MPa) Crosslink Density (mole/g)
Radiation Vulcanization 3.5 26.82 Not Reported
UV Irradiation Not Specified 11.444 6.254 x 10⁻⁶

Data compiled from various studies on natural rubber vulcanization. nrct.go.thakademisains.gov.my

Development of UV-Cured Coatings with Tailored Properties

HDDA is a key component in UV-curable coatings and inks due to its ability to form hard, scratch-resistant surfaces upon curing. mcc-hamburg.de It is a difunctional reactive diluent that improves elasticity, weather resistance, and adhesion. Its low viscosity and fast curing speed make it a valuable monomer in these formulations. anhuiderun.com

Research has demonstrated that HDDA can be used to tailor the properties of coatings. For example, in UV-curable hydrophobic coatings, a polyurethane acrylate (PUA) prepolymer was mixed with HDDA as an active diluent. mdpi.com The addition of functionalized carbon microspheres to this system resulted in coatings with good mechanical properties and corrosion resistance. mdpi.com

In the context of surface coatings based on acrylated liquid natural rubber, HDDA has been used as a crosslinker. researchgate.net When combined with a photoinitiator and exposed to UV light, the formulation cures to form a hard surface. researchgate.net The hardness of the resulting coating can be influenced by the choice of crosslinker and photoinitiator. researchgate.net

The properties of UV-cured films can be significantly affected by formulation components. For instance, oxygen inhibition during photopolymerization can be reduced by using higher functionality monomers or specific additives. radtech.org The addition of N-vinylpyrrolidone (NVP) to HDDA formulations has been shown to increase the rate of polymerization in air. radtech.org

The table below shows a typical formulation for a UV-curable coating.

Table 3: Example Formulation for a UV-Curable Coating

Component Purpose Typical Concentration Range
Oligomer (e.g., Polyurethane Acrylate) Provides primary film properties Varies
1,6-Hexanediol diacrylate (HDDA) Reactive Diluent/Crosslinker Varies
Photoinitiator Initiates polymerization upon UV exposure 1-5 wt%

This table represents a generalized formulation; specific concentrations depend on the desired final properties. mdpi.compaintsandcoatingsexpert.com

Hydrogels for Cell Encapsulation and Tissue Engineering Scaffolds (Material Aspect)

Photocrosslinkable hydrogels are crucial materials in the field of biomedical engineering, particularly for applications like 3D cell culture and tissue engineering. sigmaaldrich.comsemanticscholar.org These hydrogels can be formed in situ with precise temporal and spatial control through photopolymerization. sigmaaldrich.com

While many studies focus on polyethylene glycol diacrylate (PEGDA), gelatin methacryloyl (GelMA), and methacrylated hyaluronic acid (MeHA), the principles of using diacrylate crosslinkers like HDDA are relevant. semanticscholar.org The fundamental process involves dissolving a polymer with photosensitive groups and a photoinitiator in a solution. Upon exposure to light of a specific wavelength, the photoinitiator generates free radicals, which initiate the crosslinking of the polymer chains, forming a hydrogel network. sigmaaldrich.com

The mechanical properties and degradation kinetics of these hydrogels can be tuned by altering the polymer concentration, the type and concentration of the crosslinker, and the light exposure conditions. researchgate.net For instance, a combinatorial library of degradable, photocrosslinkable macromers has been developed using diacrylates. researchgate.net This approach allows for the rapid screening of materials with a wide range of properties suitable for tissue engineering applications. researchgate.net The ability to create hydrogels with varying stiffness is critical for mimicking the native extracellular matrix of different tissues. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Integration of HDDA with Novel Monomers and Oligomers for Hybrid Systems

A significant area of future research lies in the integration of HDDA with a diverse range of monomers and oligomers to create advanced hybrid polymer systems. These systems aim to combine the desirable properties of HDDA, such as rapid curing and good mechanical strength, with the unique functionalities of other materials.

Researchers are exploring the formulation of HDDA with novel oligomers to achieve specific performance characteristics. For instance, the development of organic-inorganic hybrid coatings by combining HDDA with fluorinated/methacrylated soybean oil and bisphenol A/F epoxy methacrylate (B99206) has been investigated. researchgate.net These hybrid materials, formed through a combination of photopolymerization and a sol-gel process, have demonstrated enhanced thermal oxidative stability and mechanical properties. researchgate.net Another approach involves creating interpenetrating polymer networks (IPNs) by mixing HDDA with monomers like epoxidized soybean oil (ESO). mdpi.com The resulting IPNs exhibit higher conversion of HDDA and are suitable for applications such as fast-drying protective coatings. mdpi.com

The use of reactive diluents in conjunction with HDDA is another promising direction. Studies have shown that incorporating mono- and difunctional reactive diluents, such as isobornyl acrylate (B77674) (IBOA) and HDDA itself, with bio-derived urethane (B1682113) acrylate oligomers can yield resins with excellent coating characteristics suitable for 3D printing applications. emerald.com The ratio of these diluents significantly impacts the final properties, with higher HDDA content leading to greater crosslinking density and thermal stability. emerald.com

Future work will likely focus on:

Developing novel oligomer structures that can be co-polymerized with HDDA to introduce functionalities like hydrophobicity, chemical resistance, and specific dielectric properties. bomar-chem.com

Investigating the kinetics and thermodynamics of these hybrid polymerization reactions to gain better control over the final network structure and properties.

Exploring a wider range of bio-based monomers and oligomers to create more sustainable and environmentally friendly HDDA-based materials.

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational methods, such as molecular dynamics (MD) simulations and graph theory, is becoming increasingly crucial for understanding and predicting the behavior of HDDA during polymerization. science.govrsc.org These modeling techniques provide molecular-level insights that are often difficult to obtain through experiments alone.

Recent studies have successfully used MD simulations to investigate the thermo-mechanical properties and network topology of HDDA polymers. science.govrsc.org These models have been able to predict key parameters such as the gel point, which was found to be around 0.18 bond conversion, and the glass transition temperature, estimated to be around 400 K for experimentally relevant bond conversions. science.govrsc.org Furthermore, simulations have revealed that the flexibility of the HDDA molecule plays a significant role in increasing the conversion of double bonds and delaying the gel point through a back-biting reaction mechanism. science.govrsc.org

Predictive modeling has also been applied to understand the frontal polymerization of HDDA in composite systems. aip.org Combined experimental and numerical studies on HDDA with embedded metal strips have shown that the thermal properties of the system lead to anisotropic propagation of the polymerization front. aip.org

Future research in this area is expected to focus on:

Developing more sophisticated multi-scale models that can bridge the gap between molecular-level phenomena and macroscopic material properties.

Improving the accuracy of force fields used in MD simulations to better represent the interactions within HDDA systems.

Integrating machine learning algorithms with computational models to accelerate the discovery and design of new HDDA-based materials with tailored properties.

Modeling the influence of various additives, such as initiators and inhibitors, on the polymerization kinetics and final network architecture. researchgate.net

Development of HDDA-Based Stimuli-Responsive Materials

A burgeoning area of research is the development of "smart" or stimuli-responsive materials based on HDDA. These materials are designed to undergo a change in their physical or chemical properties in response to external triggers such as pH, light, or temperature. nih.govacs.orgresearchgate.net This responsiveness opens up a wide range of potential applications in fields like drug delivery, sensors, and actuators.

While research on stimuli-responsive materials is broad, the integration of HDDA into these systems is a promising and relatively unexplored avenue. The crosslinking capabilities of HDDA can be harnessed to create robust hydrogels and other polymer networks that can encapsulate and release active molecules in a controlled manner.

Future research directions in this domain include:

Synthesizing novel HDDA derivatives that incorporate stimuli-responsive moieties directly into the monomer structure.

Developing HDDA-based hydrogels that exhibit controlled swelling and degradation in response to specific biological or environmental cues. nih.gov

Creating composite materials where HDDA provides the structural framework for embedded stimuli-responsive nanoparticles or other functional components. researchgate.net

Exploring the use of light-responsive groups in conjunction with HDDA for applications in photolithography and 4D printing, where the shape of a 3D printed object can change over time in response to light. tue.nl

Sustainable Synthesis and Polymerization of HDDA for Advanced Applications

With growing environmental concerns, there is a strong impetus to develop more sustainable methods for the synthesis and polymerization of industrial chemicals like HDDA. mdpi.com Future research will increasingly focus on greener chemical pathways and more energy-efficient polymerization processes.

Current synthesis methods for HDDA often involve the esterification of 1,6-hexanediol (B165255) with acrylic acid. google.com While effective, these processes can be improved in terms of atom economy and the use of environmentally benign catalysts and solvents. google.com

Key areas for future research in sustainable practices include:

Investigating bio-based routes to produce 1,6-hexanediol and acrylic acid, the primary feedstocks for HDDA synthesis.

Developing novel, highly efficient, and recyclable catalysts for the esterification reaction to minimize waste and energy consumption.

Exploring alternative polymerization techniques that reduce the reliance on volatile organic compounds (VOCs) and hazardous initiators. UV-curing is already a step in this direction due to its solvent-free nature and rapid cure times. emerald.com

Designing HDDA-based polymers for recyclability and degradability to address end-of-life concerns for plastic materials. This could involve incorporating cleavable linkages into the polymer backbone.

The development of sustainable practices is not only an environmental necessity but also a driver for innovation, potentially leading to the discovery of new materials with unique properties.

Q & A

Q. What are the critical safety considerations when handling HDDA in laboratory experiments?

HDDA is a skin sensitizer and irritant. Researchers must use gloves, chemical goggles, and ensure proper ventilation. Storage should be at room temperature, and inhibitors (e.g., HQ or MEHQ) should be monitored to prevent premature polymerization . Pre-experiment risk assessments should include its Material Safety Data Sheet (MSDS) and protocols for spill containment.

Q. How can HDDA’s purity and structural integrity be validated before use in polymerization studies?

Gas chromatography (GC) with flame ionization detection is recommended to verify purity, while Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of acrylate functional groups (C=C bonds at ~1630 cm⁻¹ and ester C=O at ~1720 cm⁻¹). NMR spectroscopy (¹H and ¹³C) further validates molecular structure .

Q. What standardized protocols exist for synthesizing HDDA-based polymers via UV curing?

A typical protocol involves mixing HDDA with photoinitiators (e.g., Irgacure 184 at 1–3 wt%) in a UV chamber under nitrogen purge. Curing parameters: 365 nm wavelength, intensity of 10–50 mW/cm², and exposure time adjusted to achieve ≥90% double-bond conversion, monitored via real-time FTIR .

Advanced Research Questions

Q. How does HDDA’s molecular flexibility influence polymerization kinetics and network topology?

Molecular dynamics simulations reveal that HDDA’s flexible backbone enables “back-biting” reactions, forming small cyclic structures during polymerization. This delays the gel point (observed at ~18% bond conversion) but increases overall conversion by reducing steric hindrance. Graph theory analysis shows a correlation between cycle formation and enhanced mechanical properties (e.g., Young’s modulus ~3 GPa at full curing) .

Q. What experimental and computational methods resolve contradictions in HDDA’s glass transition temperature (Tg) reported across studies?

Discrepancies arise from curing completeness and measurement techniques. Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) under consistent heating rates (e.g., 10°C/min) are recommended. Computational models using the Flory–Fox equation (Tg = Tg∞ − C/(1 − ρ), where ρ is conversion) align experimental Tg values (~400 K) with simulations when curing exceeds 85% .

Q. How do HDDA/urethane acrylate blends optimize mechanical and thermal properties in coatings?

Blending HDDA with aliphatic urethane acrylates (e.g., 70/30 or 80/20 ratios) balances crosslink density and chain mobility. Rheological studies show improved viscosity control, while DMA data indicate enhanced toughness (storage modulus increase by 20–30%) and UV resistance. Synchrotron small-angle X-ray scattering (SAXS) can probe nanoscale phase separation in these blends .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing HDDA polymerization data with high variability?

Multivariate regression models accounting for initiator concentration, UV intensity, and temperature reduce noise. For network analysis, percolation theory and Monte Carlo simulations predict gelation thresholds, validated experimentally via sol-gel fraction measurements .

Q. How can researchers address challenges in replicating HDDA-based adhesive performance across substrates?

Surface pretreatment (e.g., plasma treatment for plastics, silanization for glass) improves adhesion. Peel strength tests (ASTM D903) and contact angle measurements quantify substrate compatibility. For metal substrates, incorporating polar comonomers (e.g., 2-hydroxyethyl acrylate) enhances interfacial bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.